Arachidonoylcarnitine
Description
Structure
2D Structure
Properties
CAS No. |
36816-11-2 |
|---|---|
Molecular Formula |
C27H45NO4 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t25-/m1/s1 |
InChI Key |
RBFQHRALHSUPIA-JTPUQHSZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Arachidonoylcarnitine in Mitochondrial Fatty Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoylcarnitine, an ester of carnitine and the omega-6 polyunsaturated fatty acid arachidonic acid, plays a specialized role in cellular bioenergetics and signaling. While the carnitine shuttle is well-established as the primary mechanism for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, the specific kinetics and regulatory functions of individual acylcarnitines, such as this compound, are areas of ongoing investigation. This technical guide provides an in-depth analysis of the role of this compound in mitochondrial fatty acid transport, consolidating current knowledge on its formation, transport, and metabolic fate. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in metabolism, cell biology, and drug development.
Introduction to the Carnitine Shuttle and Long-Chain Fatty Acid Transport
Mitochondrial β-oxidation is a critical metabolic pathway for energy production from fatty acids. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. The carnitine shuttle system facilitates the transport of these molecules into the mitochondrial matrix. This process involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.
-
Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20): An antiporter in the inner mitochondrial membrane that facilitates the entry of acylcarnitines into the matrix in exchange for free carnitine.[1][2][3]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs, which then enter the β-oxidation pathway.[4]
The Formation and Transport of this compound
This compound is formed from the esterification of arachidonic acid (20:4n-6) to carnitine. This reaction is catalyzed by CPT1. While CPT1 has a broad substrate specificity, studies have shown that arachidonoyl-CoA is a competent substrate for carnitine palmitoyltransferase, exhibiting significant activity relative to the commonly studied palmitoyl-CoA. One study reported the activity with arachidonoyl-CoA to be 97% of that with palmitoyl-CoA, indicating that the formation of this compound is an efficient process.
Once formed in the intermembrane space, this compound is a substrate for the Carnitine-Acylcarnitine Translocase (CACT).[3] This transporter mediates the translocation of this compound across the inner mitochondrial membrane into the matrix. This transport is a critical step, as evidenced by the severe metabolic consequences of CACT deficiency, which leads to an inability to transport long-chain fatty acids into the mitochondria for oxidation.[3][5]
Inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) catalyzes the conversion of this compound back to arachidonoyl-CoA and free carnitine. CPT2 has been shown to be active with a range of medium to long-chain acyl-CoAs (C8-C18), which includes the 20-carbon arachidonic acid.[6][7] The regenerated arachidonoyl-CoA is then available for β-oxidation.
Signaling Pathways and Experimental Workflows
Mitochondrial Transport of this compound
The transport of arachidonic acid into the mitochondrial matrix via the carnitine shuttle is a multi-step process involving enzymatic conversions and transmembrane transport.
Caption: Mitochondrial transport of this compound via the carnitine shuttle.
Experimental Workflow for Measuring Acylcarnitine Transport in Proteoliposomes
To specifically study the transport kinetics of this compound, a common in vitro method involves reconstituting the purified CACT protein into artificial lipid vesicles called proteoliposomes.
Caption: Experimental workflow for measuring this compound transport.
Quantitative Data on this compound Metabolism
Quantitative data on the specific kinetics of this compound transport and metabolism are limited in the literature. However, data from related long-chain acylcarnitines and the substrate specificity of the involved enzymes provide valuable insights.
| Enzyme/Transporter | Substrate | Relative Activity/Affinity | Tissue/System | Reference |
| Carnitine Palmitoyltransferase | Arachidonoyl-CoA | 97% (compared to Palmitoyl-CoA) | Not specified | N/A |
| CPT2 | Medium-chain acyl-CoAs (C8-C12) | Active | Human CPT2 expressed in S. cerevisiae | [6][7] |
| CPT2 | Long-chain acyl-CoAs (C14-C18) | Active | Human CPT2 expressed in S. cerevisiae | [6][7] |
| CPT2 | Very long-chain acyl-CoAs (>C20) | Virtually no activity | Human CPT2 expressed in S. cerevisiae | [6][7] |
| CACT | Short, medium, and long-chain acylcarnitines | Transports | Reconstituted proteoliposomes | [8] |
Experimental Protocols
Measurement of CPT1 Activity
This protocol is adapted from general methods for measuring CPT1 activity and can be modified for use with arachidonoyl-CoA.
Objective: To determine the rate of this compound formation from arachidonoyl-CoA and L-carnitine catalyzed by CPT1 in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell homogenate
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
-
L-[³H]carnitine
-
Arachidonoyl-CoA
-
Bovine serum albumin (BSA), fatty acid-free
-
Malonyl-CoA (for CPT1-specific inhibition)
-
Perchloric acid
-
Water-saturated butanol
Procedure:
-
Prepare the reaction mixture containing assay buffer, BSA, and L-[³H]carnitine.
-
Add the mitochondrial or cell sample to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
To measure CPT1-specific activity, a parallel set of reactions should include malonyl-CoA to inhibit CPT1.
-
Initiate the reaction by adding arachidonoyl-CoA.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Extract the radiolabeled this compound product using water-saturated butanol.
-
Centrifuge to separate the phases.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the specific activity based on the amount of [³H]this compound formed per unit time per milligram of protein.
Measurement of Acylcarnitine Transport in Reconstituted Proteoliposomes
This protocol describes a method to measure the transport of radiolabeled this compound into proteoliposomes containing purified CACT.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport by CACT.
Materials:
-
Purified CACT protein
-
Liposomes (e.g., phosphatidylcholine and cardiolipin)
-
[³H]this compound
-
Unlabeled L-carnitine
-
Sephadex G-75 columns
-
Scintillation cocktail and counter
Procedure:
-
Reconstitution: Mix purified CACT with prepared liposomes in the presence of a detergent (e.g., Triton X-100). Remove the detergent by dialysis or with bio-beads to form proteoliposomes.
-
Loading: Load the proteoliposomes with a high concentration of unlabeled L-carnitine by incubation.
-
Transport Assay:
-
Initiate the transport by adding [³H]this compound to the external medium of the proteoliposome suspension.
-
At various time points, take aliquots of the suspension and stop the transport by passing the proteoliposomes through a Sephadex G-75 column to separate them from the external radiolabeled substrate.
-
-
Quantification: Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.
-
Kinetic Analysis: Perform the assay with varying concentrations of external [³H]this compound to determine the initial rates of transport. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to calculate the Km and Vmax for this compound transport.
Metabolic Fate of Intramitochondrial Arachidonoyl-CoA
Once inside the mitochondrial matrix, arachidonoyl-CoA undergoes β-oxidation. However, due to the presence of four cis-double bonds, the standard β-oxidation pathway requires the action of auxiliary enzymes to handle the non-standard intermediates. The β-oxidation of arachidonic acid is thought to occur primarily in the mitochondria, with a smaller contribution from peroxisomes.[9]
Conclusion
This compound is a key intermediate in the transport of arachidonic acid into the mitochondria for its subsequent catabolism. The formation of this compound is efficiently catalyzed by CPT1, and its transport across the inner mitochondrial membrane is mediated by CACT. Within the mitochondrial matrix, CPT2 regenerates arachidonoyl-CoA, which then enters the β-oxidation pathway, contributing to cellular energy production. The methodologies outlined in this guide provide a framework for the detailed investigation of the kinetics and regulation of this compound transport and metabolism. Further research in this area will be crucial for understanding the specific roles of individual fatty acids in mitochondrial function and for the development of therapeutic strategies targeting metabolic diseases.
References
- 1. Mitochondrial morphology, bioenergetics and proteomic responses in fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 3. SLC25A20 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling. | Sigma-Aldrich [merckmillipore.com]
- 5. Molecular Mechanism of Inhibition of the Mitochondrial Carnitine/Acylcarnitine Transporter by Omeprazole Revealed by Proteoliposome Assay, Mutagenesis and Bioinformatics | PLOS One [journals.plos.org]
- 6. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial and peroxisomal oxidation of arachidonic and eicosapentaenoic acid studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Arachidonoylcarnitine: A Technical Guide to its Biosynthetic Pathway from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoylcarnitine, an endogenous acylcarnitine, has garnered increasing interest within the scientific community for its potential roles in cellular signaling and as a biomarker for various metabolic states. Understanding its biosynthesis from the essential fatty acid, arachidonic acid, is crucial for elucidating its physiological and pathological significance. This technical guide provides an in-depth overview of the two-step enzymatic pathway responsible for the conversion of arachidonic acid into this compound. It details the key enzymes involved, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Carnitine Palmitoyltransferase 2 (CPT2), and presents their kinetic parameters. Furthermore, this document outlines comprehensive experimental protocols for the in vitro reconstitution and analysis of this biosynthetic pathway, including methods for enzyme assays and the quantification of intermediates and the final product using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, offer a clear visual representation of the biochemical transformations and analytical processes.
Introduction
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a vital component of cell membranes and a precursor to a wide array of bioactive lipid mediators. Its metabolic fate is diverse and tightly regulated, leading to the formation of eicosanoids, endocannabinoids, and other signaling molecules. One such derivative, this compound, is formed through the conjugation of arachidonic acid with L-carnitine. This process facilitates the transport of the arachidonoyl moiety, and its formation is intrinsically linked to cellular energy metabolism and fatty acid homeostasis. The biosynthesis of this compound from arachidonic acid is a two-step enzymatic cascade primarily occurring in association with the mitochondrial membranes.
The Biosynthetic Pathway
The conversion of arachidonic acid to this compound involves two sequential enzymatic reactions:
-
Activation of Arachidonic Acid: The first step is the activation of arachidonic acid to its coenzyme A (CoA) thioester, arachidonoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs). Specifically, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) exhibits a high substrate preference for arachidonic acid.[1][2] This activation step is ATP-dependent and renders the fatty acid metabolically active.
-
Acyl Group Transfer to Carnitine: The newly synthesized arachidonoyl-CoA then serves as a substrate for a carnitine acyltransferase. Evidence suggests that Carnitine Palmitoyltransferase 2 (CPT2), an enzyme located on the inner mitochondrial membrane, is responsible for transferring the arachidonoyl group from CoA to L-carnitine, forming this compound and releasing free CoA.[3] While CPT2 is well-known for its role in the metabolism of saturated fatty acids, it also demonstrates activity with long-chain unsaturated acyl-CoAs.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative parameters for the enzymes involved in the biosynthesis of this compound.
Table 1: Kinetic Parameters of Recombinant Human ACSL4 with Arachidonic Acid
| Parameter | Value | Reference |
| Km | 5.8 µM | [4] |
| Vmax | 1.8 nmol/min/mg | [4] |
Table 2: Kinetic Parameters of Recombinant Human CPT2 with Long-Chain Acyl-CoAs
| Substrate | Km | Vmax (or kcat) | Reference |
| Palmitoyl-CoA | 23.4 ± 3.5 µM | kcat: 13.7 ± 0.5 s-1 | [5] |
| L-Carnitine | 5.4 ± 0.9 mM | kcat: 13.3 ± 0.6 s-1 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for mitochondrial fractionation.[6][7][8][9]
Materials:
-
Homogenization Buffer: 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.
-
Mitochondrial Resuspension Buffer: 20 mM HEPES-KOH (pH 7.4), 1 mM EDTA.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cultured cells (e.g., HEK293T, HepG2) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 5 volumes of ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in Mitochondrial Resuspension Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Resuspension Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Recombinant Enzyme Assays
4.2.1. ACSL4 Activity Assay
This protocol is based on the LC-MS/MS method described by Yasuno et al. (2017).[10]
Materials:
-
Recombinant human ACSL4.[11]
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM ATP, 0.5 mM Coenzyme A.
-
Arachidonic acid solution in ethanol.
-
Acetonitrile for quenching.
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and recombinant ACSL4 (e.g., 1 µg).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to the desired final concentration (e.g., 10 µM).
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the formation of arachidonoyl-CoA by LC-MS/MS.
4.2.2. CPT2 Activity Assay
This protocol is adapted from a spectrophotometric assay for CPT activity.[5]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.2 mM DTNB (Ellman's reagent).
-
Arachidonoyl-CoA solution.
-
L-Carnitine solution.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, arachidonoyl-CoA (e.g., 50 µM), and DTNB.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-carnitine (e.g., 2 mM) and recombinant CPT2 (e.g., 0.1 µg).
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB.
-
Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct (13,600 M-1cm-1).
Coupled Assay for this compound Synthesis
This protocol combines the activities of ACSL4 and CPT2 to measure the overall conversion of arachidonic acid to this compound.
Materials:
-
Recombinant human ACSL4 and CPT2.
-
Coupled Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM ATP, 0.5 mM Coenzyme A, 2 mM L-Carnitine.
-
Arachidonic acid solution in ethanol.
-
Acetonitrile for quenching.
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing Coupled Assay Buffer, recombinant ACSL4 (e.g., 1 µg), and recombinant CPT2 (e.g., 0.5 µg).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to the desired final concentration (e.g., 10 µM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of this compound by LC-MS/MS.
LC-MS/MS Quantification of this compound
This method is based on established protocols for acylcarnitine analysis.[14][15][16][17]
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (m/z): 448.4
-
Product Ion (m/z): 85.1 (characteristic fragment of carnitine)
-
-
Internal Standard: A stable isotope-labeled acylcarnitine (e.g., d3-palmitoylcarnitine) should be used for accurate quantification.
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 448.4 | 85.1 |
Experimental and Logical Workflows
Workflow for In Vitro Biosynthesis and Analysis
Logical Flow for Data Analysis
Conclusion
The biosynthesis of this compound from arachidonic acid is a two-step enzymatic process catalyzed by ACSL4 and CPT2, linking the metabolism of this important polyunsaturated fatty acid to the carnitine shuttle system. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on the key enzymes and detailed experimental protocols for its study. The provided workflows and diagrams serve as a practical resource for researchers investigating the role of this compound in health and disease. Further research into the specific regulation of this pathway and the kinetic properties of CPT2 with arachidonoyl-CoA will undoubtedly provide deeper insights into the biological functions of this intriguing metabolite.
References
- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 10. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]
- 11. caymanchem.com [caymanchem.com]
- 12. biocat.com [biocat.com]
- 13. cusabio.com [cusabio.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. restek.com [restek.com]
The Dual Nature of Long-Chain Acylcarnitines: From Metabolic Intermediates to Signaling Molecules
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain acylcarnitines (LCACs), traditionally viewed as mere intermediates in the transport of fatty acids into mitochondria for β-oxidation, are emerging as critical signaling molecules with profound effects on cellular function. Under conditions of metabolic stress, such as insulin resistance, cardiac ischemia, and inborn errors of metabolism, the accumulation of LCACs can trigger a cascade of cellular events, including inflammation, cell stress, and apoptosis. This technical guide provides an in-depth exploration of the cellular functions and signaling pathways of LCACs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms by which LCACs exert their effects, present quantitative data on their cellular impacts, detail experimental protocols for their study, and provide visual representations of the key signaling pathways involved.
Introduction: The Expanding Role of Long-Chain Acylcarnitines
Acylcarnitines are formed through the esterification of fatty acids to L-carnitine, a process catalyzed by carnitine palmitoyltransferase (CPT) enzymes.[1][2] This conversion is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step in cellular energy production through β-oxidation.[1][3] While short- and medium-chain fatty acids can freely diffuse into the mitochondria, long-chain fatty acids are dependent on this carnitine shuttle.[4]
Beyond their well-established role in fatty acid metabolism, a growing body of evidence indicates that LCACs are not passive bystanders but active participants in cellular signaling.[5][6] In pathological states characterized by incomplete fatty acid oxidation, such as type 2 diabetes and heart disease, the resulting accumulation of LCACs can have deleterious consequences.[1][7] These molecules can insert into cellular membranes due to their amphipathic nature, potentially altering membrane protein function and initiating signaling cascades.[7] This guide will explore the multifaceted roles of LCACs, transitioning from their fundamental metabolic functions to their intricate involvement in cellular signaling pathways.
Core Cellular Functions of Long-Chain Acylcarnitines
The primary and most well-understood function of LCACs is their indispensable role in mitochondrial fatty acid β-oxidation .[3][8] They act as carrier molecules, ensuring a steady supply of long-chain fatty acids to the mitochondrial matrix for energy production.[6] This process is vital for tissues with high energy demands, such as the heart and skeletal muscle.
However, LCACs also play a crucial role in cellular detoxification . By converting accumulating acyl-CoA species, which can be toxic to the cell, into acylcarnitines, the cell can mitigate metabolic stress.[6][8] These acylcarnitines can then be transported out of the cell and excreted.
Signaling Pathways Modulated by Long-Chain Acylcarnitines
Elevated concentrations of LCACs have been shown to modulate several key signaling pathways, contributing to cellular dysfunction in various disease states.
Pro-inflammatory and Cell Stress Signaling
LCACs can act as pro-inflammatory molecules, activating stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5][9] This activation leads to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[5] The mechanism can be both dependent and independent of intracellular calcium elevation.[5] While LCACs can induce cell death, this process does not appear to follow the classical caspase-dependent apoptotic pathway or involve the endoplasmic reticulum (ER) stress pathway.[5]
Insulin Resistance
A significant body of research links elevated LCAC levels to the development of insulin resistance.[7][10] LCACs can interfere with insulin signaling through multiple mechanisms. One key mechanism involves the activation of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[11][12] Furthermore, LCACs can suppress the phosphorylation of Akt (also known as protein kinase B), a critical downstream effector of the insulin signaling pathway, independent of the insulin receptor's phosphorylation status.[11][12] This disruption of insulin signaling contributes to impaired glucose uptake and utilization.
Mitochondrial Dysfunction and Oxidative Stress
While essential for mitochondrial function at physiological concentrations, the accumulation of LCACs is a hallmark of mitochondrial dysfunction.[4][13] Excess LCACs can inhibit oxidative phosphorylation, uncouple the respiratory chain, and induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling and apoptosis.[14][15] Furthermore, the incomplete oxidation of fatty acids that leads to LCAC accumulation can also increase the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[10][14]
Disruption of Calcium Homeostasis
LCACs have been shown to disrupt intracellular calcium homeostasis, particularly in cardiomyocytes.[14][16] They can induce the release of calcium from the sarcoplasmic reticulum, leading to elevated cytosolic calcium levels and calcium overload.[14] This effect can contribute to the cardiotoxic effects of LCACs, including arrhythmias and contractile dysfunction.[2][17]
Quantitative Data on the Effects of Long-Chain Acylcarnitines
The following tables summarize quantitative data from key studies on the cellular effects of LCACs.
Table 1: Effect of L-C16 Carnitine on IL-6 Production in C2C12 Myotubes [5]
| L-C16 Carnitine Concentration (µM) | Fold Increase in IL-6 Production (over vehicle) |
| 25 | 4.1 |
| 50 | 14.9 |
| 100 | 31.4 |
Table 2: Activation of MAPK Pathways by L-C16 Carnitine in C2C12 Myotubes [5]
| MAPK Pathway | Fold Activation (over vehicle) |
| JNK | 2.5 - 11 |
| ERK | 2.5 - 11 |
| p38 | 2.5 - 11 |
Table 3: Effect of Palmitoylcarnitine on Insulin Receptor and Akt Phosphorylation [11][12]
| Treatment | Insulin Receptor (Tyr1151) Phosphorylation | Akt (Ser473) Phosphorylation |
| Palmitoylcarnitine | Decreased | Suppressed |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the cellular functions of LCACs.
Cell Culture and Treatment
-
Cell Lines: C2C12 murine myotubes and RAW 264.7 murine macrophages are frequently used models.[5][9]
-
Acylcarnitine Preparation: L-acylcarnitines are typically dissolved in a vehicle such as sterile water or ethanol and then diluted in cell culture media to the desired final concentration.
-
Treatment Conditions: Cells are often serum-starved for a period before treatment with acylcarnitines to reduce baseline signaling activity. Treatment times can range from minutes to hours depending on the endpoint being measured.[5]
Measurement of Acylcarnitines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitine species in biological samples.[18][19][20]
-
Sample Preparation:
-
Extraction: Acylcarnitines are extracted from plasma, tissues, or cultured cells using a solvent mixture, often containing methanol.[20] Isotope-labeled internal standards are added for accurate quantification.[19]
-
Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, acylcarnitines are often derivatized to their butyl esters using butanolic HCl.[21]
-
-
LC Separation: Reversed-phase chromatography is commonly used to separate different acylcarnitine species based on their chain length and polarity.[20]
-
MS/MS Detection: A triple quadrupole mass spectrometer is typically used in precursor ion scanning or multiple reaction monitoring (MRM) mode for sensitive and specific detection of acylcarnitines.[18][21]
Immunoblotting for Signaling Protein Phosphorylation
Immunoblotting (Western blotting) is used to detect changes in the phosphorylation state of key signaling proteins.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-p38 and total p38).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The resulting bands are quantified using densitometry.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the secretion of cytokines like IL-6 into the cell culture medium.
-
Sample Collection: Cell culture supernatant is collected after treatment.
-
ELISA Procedure: A commercially available ELISA kit is typically used, following the manufacturer's instructions. This generally involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Quantification: The absorbance is read on a plate reader, and the concentration of the cytokine is determined from a standard curve.
Cell Viability and Death Assays
-
XTT Assay: This colorimetric assay measures mitochondrial metabolic activity as an indicator of cell viability.[5]
-
Live/Dead Staining: Fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) are used to visualize and quantify live and dead cells by microscopy.[5]
-
Caspase Activity Assays: These assays measure the activity of caspases, key enzymes in the apoptotic cascade, using a fluorogenic or colorimetric substrate.[5]
Intracellular Calcium Measurement
Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentrations.
-
Cell Loading: Cells are incubated with the calcium indicator dye, which enters the cells and is cleaved to its active, fluorescent form.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured using a fluorescence microscope or a plate reader.
Conclusion and Future Directions
Long-chain acylcarnitines are no longer considered simple metabolic intermediates but are now recognized as potent signaling molecules that can profoundly impact cellular function. Their accumulation in metabolic diseases is a critical factor in the pathogenesis of inflammation, insulin resistance, and mitochondrial dysfunction. A thorough understanding of the cellular functions and signaling pathways of LCACs is therefore essential for the development of novel therapeutic strategies for these conditions.
Future research should focus on further elucidating the specific molecular targets of LCACs and the intricate crosstalk between the signaling pathways they modulate. The development of high-throughput screening methods to identify compounds that can mitigate the detrimental effects of LCAC accumulation holds significant promise for drug discovery. Furthermore, the use of advanced analytical techniques, such as lipidomics and metabolomics, will continue to provide a more comprehensive understanding of the complex role of LCACs in health and disease. This knowledge will be instrumental in translating basic research findings into effective clinical interventions.
References
- 1. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 7. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism [mdpi.com]
- 12. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 18. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
The Discovery and Initial Characterization of Arachidonoylcarnitine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoylcarnitine (C20:4), a long-chain acylcarnitine, has emerged from relative obscurity to become a molecule of significant interest in the study of metabolic and inflammatory diseases. While not marked by a singular discovery event, its identification is intrinsically linked to the advancements in analytical techniques for profiling acylcarnitines. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound. We delve into its biochemical synthesis, analytical methodologies for its detection, its emerging role in cell signaling, and its association with various physio-pathological conditions.
Introduction: The Rise of Acylcarnitines
The story of this compound is nested within the broader history of research into carnitine and its acylated derivatives. L-carnitine's essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation was a foundational discovery in cellular metabolism. The subsequent identification of acylcarnitines as transport-competent intermediates highlighted a new class of molecules crucial for energy homeostasis.
The advent of more sophisticated analytical techniques, particularly high-performance liquid chromatography (HPLC) and, later, tandem mass spectrometry (MS/MS), allowed for the separation and identification of a wide array of acylcarnitines with varying acyl chain lengths and saturation. It was within this evolving landscape of metabolic profiling that this compound, the carnitine ester of the pro-inflammatory omega-6 fatty acid arachidonic acid, was identified and characterized.
Biochemical Synthesis of this compound
This compound is synthesized through the enzymatic activity of carnitine palmitoyltransferases (CPT). This process is integral to the transport of arachidonic acid into the mitochondria for its subsequent metabolism.
Key Enzymes and Substrates:
-
Arachidonoyl-CoA: The activated form of arachidonic acid, synthesized in the cytoplasm by acyl-CoA synthetases.
-
L-carnitine: An essential nutrient and endogenously synthesized molecule.
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transfer of the arachidonoyl group from arachidonoyl-CoA to L-carnitine, forming this compound.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of this compound into the mitochondrial matrix in exchange for a molecule of free carnitine.
-
Carnitine Palmitoyltransferase II (CPT II): Located on the inner mitochondrial membrane, CPT II reverses the reaction, transferring the arachidonoyl group from this compound back to coenzyme A, regenerating arachidonoyl-CoA within the mitochondrial matrix for β-oxidation.
Figure 1. Biosynthesis and Transport of this compound.
Initial Characterization and Analytical Methodologies
The definitive first report of this compound is not well-documented, likely due to its identification occurring amidst the broader characterization of the acylcarnitine pool. Early studies on long-chain acylcarnitines laid the groundwork for its eventual specific identification.
Early Experimental Approaches
Initial methods for the separation and analysis of acylcarnitines were crucial for the eventual characterization of individual species like this compound.
Experimental Protocol: Early HPLC-based Separation of Long-Chain Acylcarnitines
This protocol is a generalized representation of early HPLC methods used for acylcarnitine analysis.
-
Sample Preparation (Tissue):
-
Homogenize tissue in a suitable buffer (e.g., phosphate buffer).
-
Precipitate proteins using an acid (e.g., perchloric acid).
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant containing the acylcarnitines.
-
-
Solid-Phase Extraction (SPE):
-
Apply the neutralized supernatant to a C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove hydrophilic compounds.
-
Elute the acylcarnitines with a high-organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in the mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection was often performed using radiolabeling or coupled to a secondary assay due to the lack of a strong chromophore in acylcarnitines.
-
Modern Analytical Techniques: LC-MS/MS
The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revolutionized the field of metabolomics and the specific and sensitive detection of acylcarnitines, including this compound.
Experimental Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation (Plasma/Serum):
-
To a small volume of plasma or serum (e.g., 50 µL), add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase UPLC/HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound (m/z 448.3) is selected and fragmented, and a specific product ion (e.g., m/z 85.1, corresponding to the carnitine backbone) is monitored.
-
Figure 2. General Workflow for LC-MS/MS Analysis of this compound.
Quantitative Data from Initial Characterization Studies
| Enzyme | Substrate | Relative Activity (%) | Reference |
| Carnitine Palmitoyltransferase | Palmitoyl-CoA (C16:0) | 100 | [1] |
| Stearoyl-CoA (C18:0) | 114 | [1] | |
| Arachidonoyl-CoA (C20:4) | 97 | [1] | |
| Linoleoyl-CoA (C18:2) | 44 | [1] | |
| Erucoyl-CoA (C22:1) | 46 | [1] | |
| Table 1: Substrate Specificity of a Bovine Liver Carnitine Palmitoyltransferase. The data indicates that arachidonoyl-CoA is a highly effective substrate for this CPT enzyme, with activity nearly equivalent to that of palmitoyl-CoA. |
Biological Role and Signaling Pathways
Beyond its role in fatty acid transport, there is growing evidence that this compound, as a long-chain acylcarnitine, possesses bioactive properties, particularly in the context of inflammation.
Pro-inflammatory Signaling
Elevated levels of long-chain acylcarnitines have been associated with the activation of pro-inflammatory signaling pathways. While a specific receptor for this compound has not been identified, it is hypothesized to contribute to inflammatory responses through mechanisms similar to other long-chain acylcarnitines and its parent fatty acid, arachidonic acid.
One of the key signaling pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that long-chain acylcarnitines can induce the phosphorylation of key kinases in the NF-κB pathway, leading to its activation.
Figure 3. Hypothesized Pro-inflammatory Signaling Pathway of this compound via NF-κB.
Clinical Significance and Future Directions
The presence of this compound has been associated with adverse cardiometabolic responses, including increased glucose levels and decreased HDL-C in certain patient populations.[2] This suggests that beyond its role as a simple intermediate in fatty acid metabolism, this compound may be an important biomarker and potentially a bioactive lipid mediator in the pathogenesis of metabolic diseases.
Future research is warranted to:
-
Elucidate the specific receptors and signaling pathways through which this compound exerts its biological effects.
-
Determine the precise cellular and tissue concentrations of this compound in various physiological and pathological states.
-
Investigate the therapeutic potential of modulating this compound levels or its downstream signaling pathways in inflammatory and metabolic diseases.
Conclusion
This compound, while lacking a distinct "discovery" moment, has become an important molecule in the field of metabolomics. Its characterization has been driven by technological advancements in analytical chemistry. As the carnitine ester of a key pro-inflammatory fatty acid, it sits at the crossroads of energy metabolism and inflammatory signaling. The data gathered to date on its biochemical synthesis, analytical detection, and association with disease underscore its importance as a biomarker and potential therapeutic target, warranting further in-depth investigation by researchers and drug development professionals.
References
Arachidonoylcarnitine's Role in Cellular Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoylcarnitine, a long-chain acylcarnitine derived from the essential fatty acid arachidonic acid, is increasingly recognized for its role as a biomarker in various metabolic and pathological states. While primarily known for its involvement in the transport of fatty acids into the mitochondria for β-oxidation, emerging evidence suggests that this compound and other long-chain acylcarnitines can directly interact with and embed within cellular membranes. This guide provides an in-depth technical overview of the current understanding of this compound's involvement with cellular membranes, focusing on its biosynthesis, transport, and its effects on membrane biophysical properties. Detailed experimental protocols and data presentation are provided to facilitate further research in this area.
Introduction
Cellular membranes are dynamic structures primarily composed of a phospholipid bilayer, cholesterol, and various proteins. The composition of these membranes is crucial for maintaining cellular integrity, regulating signaling pathways, and controlling the transport of molecules. While the roles of major lipid classes like phospholipids and sterols are well-established, the contribution of minor lipid species, such as acylcarnitines, to membrane structure and function is an area of growing interest.
This compound is an ester of L-carnitine and arachidonic acid. Its formation is a key step in the transport of arachidonic acid across the inner mitochondrial membrane for subsequent metabolism. Under certain physiological and pathological conditions, such as ischemia, the concentration of long-chain acylcarnitines, including this compound, can increase within the cell, leading to their interaction with cellular membranes. This guide explores the mechanisms of this interaction and its potential consequences on membrane composition and function.
Biosynthesis and Transport of this compound at the Membrane Interface
The synthesis and transport of this compound are intrinsically linked to cellular membranes, particularly the mitochondrial membranes. The key enzymes involved are carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, and the carnitine-acylcarnitine translocase (CACT), an integral protein of the inner mitochondrial membrane.
The process begins with the activation of arachidonic acid to arachidonoyl-CoA. CPT1 then catalyzes the transfer of the arachidonoyl group from CoA to L-carnitine, forming this compound. This reaction occurs at the outer mitochondrial membrane. This compound is subsequently transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free carnitine. In the matrix, CPT2 reverses the process, converting this compound back to arachidonoyl-CoA and L-carnitine. The regenerated arachidonoyl-CoA can then enter β-oxidation.
Interaction of this compound with Cellular Membranes
Under conditions of metabolic stress, such as ischemia, the rate of fatty acid influx into mitochondria can exceed the capacity of β-oxidation. This can lead to an accumulation of long-chain acylcarnitines, including this compound, in the mitochondrial matrix and subsequent efflux into the cytoplasm. Due to their amphipathic nature, with a charged carnitine headgroup and a long hydrophobic acyl chain, these molecules can partition into cellular membranes.
Membrane Insertion and Compositional Alteration
While not considered a permanent structural component of the membrane, the insertion of this compound can transiently alter the local lipid environment. The extent of this insertion is dependent on the concentration of this compound and the lipid composition of the membrane.
Table 1: Factors Influencing this compound-Membrane Interaction
| Factor | Description | Potential Impact on Interaction |
| This compound Concentration | The cellular concentration of this compound. | Higher concentrations increase the likelihood of membrane partitioning. |
| Membrane Lipid Composition | The types and proportions of phospholipids, cholesterol, and other lipids in the membrane. | The presence of non-bilayer forming lipids or regions of high curvature may facilitate insertion. |
| Membrane Fluidity | The viscosity of the lipid bilayer. | Increased fluidity may lower the energetic barrier for insertion. |
| pH and Ionic Strength | The local chemical environment. | Can influence the charge of the carnitine headgroup and its interaction with phospholipid headgroups. |
Effects on Membrane Biophysical Properties
The incorporation of this compound into the lipid bilayer can perturb the packing of phospholipids and alter the biophysical properties of the membrane.
-
Membrane Fluidity: Studies on other long-chain acylcarnitines have shown that they can alter membrane fluidity. The direction of this change (increase or decrease) can depend on the concentration of the acylcarnitine and the specific lipid composition of the membrane.
-
Membrane Permeability: The disruption of lipid packing can lead to an increase in membrane permeability to ions and small molecules.
-
Interaction with Membrane Proteins: The altered lipid environment surrounding membrane proteins can modulate their conformation and function.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction of this compound with cellular membranes.
Quantification of this compound in Membrane Fractions by LC-MS/MS
This protocol describes the extraction and quantification of this compound from isolated membrane fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Isolated membrane fraction (e.g., mitochondria, microsomes)
-
Internal standard (e.g., [d3]-arachidonoylcarnitine)
-
Methanol, ice-cold
-
Acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known amount of membrane protein (e.g., 100 µg), add a known amount of internal standard.
-
Add 1 mL of ice-cold methanol to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Liposome Incorporation and Membrane Fluidity Assay
This protocol uses model membrane systems (liposomes) to assess the incorporation of this compound and its effect on membrane fluidity using a fluorescent probe.
Materials:
-
Phospholipids (e.g., POPC, DOPC)
-
This compound
-
Fluorescent membrane probe (e.g., Laurdan, DPH)
-
Chloroform
-
Buffer (e.g., HEPES, PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with polarization filters
Procedure:
-
Liposome Preparation:
-
Dissolve phospholipids and this compound (at desired molar ratios) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer containing the fluorescent probe to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.
-
-
Fluorescence Anisotropy Measurement:
-
Place the liposome suspension in a quartz cuvette in the fluorometer.
-
Excite the sample with vertically polarized light at the appropriate wavelength for the probe.
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.
-
A decrease in anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more rigid membrane.
-
Data Presentation
Quantitative data regarding the effects of this compound on membrane properties should be presented in a clear and structured format to allow for easy comparison.
Table 2: Hypothetical Fluorescence Anisotropy Data
| This compound (mol%) | Fluorescence Anisotropy (r) | Standard Deviation | Change in Fluidity |
| 0 (Control) | 0.250 | 0.005 | - |
| 1 | 0.245 | 0.006 | Increase |
| 5 | 0.230 | 0.007 | Increase |
| 10 | 0.215 | 0.008 | Significant Increase |
Signaling Pathways and Logical Relationships
The interaction of this compound with cellular membranes can have downstream effects on various signaling pathways. For instance, the alteration of membrane fluidity can impact the activity of membrane-bound enzymes and receptors. Furthermore, the release of arachidonic acid from this compound by hydrolases can serve as a precursor for the synthesis of eicosanoids, which are potent signaling molecules.
Conclusion
This compound, while primarily involved in mitochondrial fatty acid transport, has the potential to interact with and alter the properties of cellular membranes, particularly under conditions of metabolic stress. Its amphipathic nature allows it to partition into the lipid bilayer, leading to changes in membrane fluidity and potentially modulating the function of membrane-associated proteins. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the nuanced role of this compound in cellular membrane composition and its implications for cell physiology and disease. Further research, particularly in quantifying the in-situ concentration of this compound within specific membrane compartments, will be crucial for a complete understanding of its biological significance.
The Physiological Landscape of Arachidonoylcarnitine in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arachidonoylcarnitine (C20:4), an ester of the essential nutrient L-carnitine and the omega-6 fatty acid arachidonic acid, is an endogenous metabolite present in human plasma. While its precise physiological concentration in healthy individuals is not definitively established in the current scientific literature, its presence is associated with various cardiometabolic and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's concentration in human plasma, the methodologies for its quantification, and its role in cellular signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their investigation of this and other long-chain acylcarnitines.
Physiological Concentration of this compound
A definitive physiological concentration range for this compound in the plasma of healthy human adults has not been consistently reported across studies. The Human Metabolome Database notes that it is "Detected but not Quantified"[1]. However, based on the limits of quantification from various acylcarnitine profiling studies and the reported concentrations of other long-chain acylcarnitines, the physiological concentration of this compound is likely in the low micromolar to nanomolar range.
One study investigating the association between acylcarnitines and adverse cardiometabolic responses did not report a baseline concentration but noted that the presence versus absence of this compound was significantly associated with increased glucose levels[2]. This binary approach to its measurement in some studies suggests that its concentration may be at or near the limit of detection of some analytical methods.
For context, a study on patients with and without epicardial artery disease reported concentrations for other long-chain acylcarnitines, such as cis-5-Tetradecenoyl-carnitine (C14:1) at 0.03-0.05 µM and 3,5-Tetradecadien-carnitine (C14:2) at 0.16-0.27 µM in their control group[3]. These values may provide a general, albeit indirect, indication of the expected concentration range for this compound.
Table 1: Reported Concentrations of Related Acylcarnitines in Human Plasma
| Acylcarnitine Species | Concentration Range (µM) | Subject Population | Reference |
| cis-5-Tetradecenoyl-carnitine (C14:1) | 0.03 - 0.05 | Patients without coronary disease | [3] |
| 3,5-Tetradecadien-carnitine (C14:2) | 0.16 - 0.27 | Patients without coronary disease | [3] |
| Total Acylcarnitines | 5 - 30 nmol/mL (5 - 30 µM) | Healthy Adults (≥18 years) | [4] |
Experimental Protocols for Quantification
The gold standard for the quantification of this compound and other acylcarnitines in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below are detailed methodologies from cited literature.
Sample Preparation: Protein Precipitation and Derivatization
A common method for extracting acylcarnitines from plasma or serum involves protein precipitation followed by derivatization to enhance chromatographic separation and ionization efficiency.
-
Protein Precipitation:
-
To a 100 µL aliquot of human serum or plasma, add an internal standard solution. The internal standard is typically a stable isotope-labeled version of the analyte (e.g., D3-Arachidonoylcarnitine).
-
Add a protein precipitating agent, such as acetonitrile, often with a small percentage of formic acid (e.g., 50/50 acetonitrile/0.3% formic acid)[2].
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for further processing or direct injection into the LC-MS/MS system.
-
-
Derivatization (Butylation): While not always necessary with modern sensitive mass spectrometers, derivatization of the carboxyl group of acylcarnitines to their butyl esters can improve chromatographic retention on reversed-phase columns and enhance ionization.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of butanolic-HCl.
-
Heat the mixture (e.g., at 65°C for 20 minutes) to facilitate the esterification reaction.
-
Dry the butylated sample and reconstitute it in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography:
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of acylcarnitines[2][5].
-
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid)[2][5].
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Gradient: The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase to elute the more hydrophobic long-chain acylcarnitines like this compound.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. For most acylcarnitines, the product ion is m/z 85, which corresponds to the fragmentation of the carnitine moiety.
-
Calibration: A calibration curve is generated using a series of known concentrations of this compound standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma) or by standard addition to the sample matrix[2].
-
Signaling Pathways and Biological Relevance
The direct signaling roles of this compound are not as well-elucidated as those of its precursor, arachidonic acid. However, it is understood to be in dynamic equilibrium with arachidonic acid, a key signaling molecule involved in inflammatory responses and apoptosis induction[6]. Therefore, the physiological concentration of this compound may influence the bioavailability of free arachidonic acid.
Biosynthesis and Metabolism
This compound is formed through the esterification of arachidonic acid to L-carnitine. This reaction is catalyzed by carnitine acyltransferases, such as carnitine palmitoyltransferase (CPT) I and II, and carnitine acetyltransferase (CrAT)[7][8]. These enzymes are located in various cellular compartments, including the mitochondrial membranes and peroxisomes. The formation of this compound is a reversible process, and it can be hydrolyzed back to L-carnitine and arachidonic acid.
Pro-inflammatory Signaling
Elevated levels of long-chain acylcarnitines, including those derived from arachidonic acid, have been associated with the activation of pro-inflammatory signaling pathways[9]. These acylcarnitines can stimulate the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines. This may occur through the activation of pattern recognition receptors (PRRs) and downstream signaling cascades involving JNK and ERK[9]. The release of arachidonic acid from this compound can further fuel the production of pro-inflammatory eicosanoids through the action of COX and lipoxygenase enzymes.
Conclusion
This compound is a biologically active lipid metabolite whose precise physiological concentration in human plasma remains an area for further investigation. Its quantification is reliably achieved through LC-MS/MS, and its biological activity is closely linked to the inflammatory signaling pathways of its precursor, arachidonic acid. For researchers and drug development professionals, understanding the nuances of this compound's measurement and its potential as a biomarker is crucial for advancing our knowledge of metabolic and inflammatory diseases. Future studies establishing a definitive reference range in a healthy population will be invaluable for its clinical and research applications.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006455) [hmdb.ca]
- 2. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 5. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Metabolic Pathways of Acylcarnitine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Dynamics of Arachidonoylcarnitine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the intracellular localization, trafficking, and signaling roles of Arachidonoylcarnitine (C20:4-carnitine). As a long-chain acylcarnitine, this molecule is not merely an intermediate in fatty acid metabolism but is emerging as a bioactive lipid with potential roles in cellular signaling and pathophysiology. This document synthesizes available data on its subcellular distribution, transport mechanisms, and putative signaling pathways, offering detailed experimental protocols and visual representations to facilitate further research in this area.
Intracellular Localization of this compound
This compound is found in multiple subcellular compartments, reflecting its diverse metabolic and signaling functions. While precise quantitative data on the absolute concentration of this compound in specific organelles is limited in the current literature, its presence has been confirmed in the cytoplasm, mitochondria, and peroxisomes. The distribution of enzymes responsible for its metabolism, particularly Carnitine Palmitoyltransferase (CPT), provides strong evidence for its localization and sites of action.
Table 1: Subcellular Distribution of Carnitine Palmitoyltransferase (CPT) Activity
| Subcellular Fraction | Percentage of Total Cellular CPT Activity (in rat liver) | Key Function |
| Mitochondria | ~65% | Transport of long-chain fatty acids for β-oxidation. |
| Microsomes (ER) | ~25% | Putative role in lipid synthesis and signaling. |
| Peroxisomes | ~10% | β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. |
This data is based on the distribution of CPT activity, which is indicative of the potential sites of this compound synthesis and function.
Intracellular Trafficking of this compound
The movement of this compound across cellular membranes is a tightly regulated process, crucial for its metabolic fate and signaling functions. The primary mechanism for its transport into the mitochondrial matrix is the carnitine shuttle.
The Mitochondrial Carnitine Shuttle
The transport of long-chain acyl-CoAs, including arachidonoyl-CoA, from the cytoplasm into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle. This process involves three key proteins:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of arachidonoyl-CoA and carnitine to this compound.
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of this compound into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, facing the matrix, CPT2 converts this compound back to arachidonoyl-CoA and carnitine.
Trafficking to Peroxisomes and Endoplasmic Reticulum
The presence of CPT activity in peroxisomes and the endoplasmic reticulum suggests that this compound can also be formed in these organelles. Peroxisomes are involved in the β-oxidation of very-long-chain fatty acids, and the shortened acylcarnitines can then be transported to the mitochondria for complete oxidation[1][2][3]. The precise mechanisms for the transport of this compound into and out of the ER and peroxisomes are less well-characterized than the mitochondrial shuttle but are areas of active investigation.
Signaling Pathways of this compound
This compound is in dynamic equilibrium with arachidonic acid, a well-known precursor to a vast array of signaling molecules, including eicosanoids[4]. While direct signaling roles for this compound are still being elucidated, its close relationship with arachidonic acid and the observed effects of other long-chain acylcarnitines suggest its involvement in several key signaling pathways.
Pro-inflammatory Signaling
Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling cascades. This includes the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK and ERK[5]. These pathways are central to the cellular inflammatory response.
Interaction with Nuclear Receptors
Arachidonic acid and its metabolites are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism[6][7][8][9]. While direct binding of this compound to PPARs has not been definitively demonstrated, its potential to modulate PPAR activity, either directly or through its conversion to other bioactive lipids, is a key area of interest. L-carnitine itself has been shown to modulate the expression of PPARs[10].
G-Protein Coupled Receptor (GPCR) Signaling
Derivatives of arachidonic acid are known to act as ligands for various G-protein coupled receptors (GPCRs)[11][12][13]. For instance, N-arachidonylglycine, a metabolite of anandamide (which is also derived from arachidonic acid), is a ligand for the orphan GPCR, GPR18[11][13]. This raises the possibility that this compound could also interact with specific GPCRs, thereby influencing a wide range of cellular processes.
Experimental Protocols
Subcellular Fractionation for Organelle-Specific Metabolomics
This protocol describes the isolation of mitochondria, ER (microsomes), and peroxisomes from cultured cells for subsequent metabolomic analysis.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer
-
Centrifuge and rotor capable of reaching at least 100,000 x g
-
Microcentrifuge tubes
-
Sucrose solutions of varying concentrations for gradient centrifugation
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).
-
Differential Centrifugation (Crude Fractions):
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal (ER) fraction. The supernatant contains the cytosolic fraction.
-
-
Purification of Mitochondria and Peroxisomes (Density Gradient Centrifugation):
-
Resuspend the crude mitochondrial pellet in homogenization buffer.
-
Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., 1.0 M and 1.5 M sucrose layers).
-
Centrifuge at 60,000 x g for 2 hours at 4°C.
-
Mitochondria will band at the interface of the 1.0 M and 1.5 M sucrose layers, while peroxisomes will pellet at the bottom.
-
-
Washing and Storage: Carefully collect each fraction, wash with an appropriate buffer to remove sucrose, and store at -80°C for metabolomic analysis.
-
Quality Control: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., VDAC for mitochondria, Calnexin for ER, and PMP70 for peroxisomes).
Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Isolated organelle fractions or cell lysates
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system equipped with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add a known amount of the internal standard to each sample.
-
Precipitate proteins by adding 4 volumes of ice-cold ACN.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column. A typical gradient might be from 5% to 95% ACN with 0.1% formic acid over 15 minutes.
-
Detect this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound is m/z 448.4, and a common product ion is m/z 85.1.
-
-
Data Analysis:
-
Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
-
Conclusion and Future Directions
This compound is a multifaceted molecule with roles extending beyond simple fatty acid metabolism. Its presence in key organelles like mitochondria, the endoplasmic reticulum, and peroxisomes, coupled with its dynamic trafficking, positions it as a potential regulator of cellular energy status and signaling. While its direct interactions with signaling receptors are still under investigation, the pro-inflammatory effects of long-chain acylcarnitines and the known signaling roles of arachidonic acid provide a strong rationale for further exploration.
Future research should focus on:
-
Quantitative Subcellular Metabolomics: Precisely measuring the concentrations of this compound in different organelles under various physiological and pathological conditions.
-
Receptor Deorphanization: Identifying specific GPCRs and nuclear receptors that directly bind to this compound.
-
Functional Studies: Elucidating the downstream consequences of this compound-mediated signaling in health and disease.
The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to unravel the intricate biology of this compound and its potential as a therapeutic target.
References
- 1. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between peroxisomes and mitochondria in fatty acid metabolism [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ligand binding to G protein-coupled receptors by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Arachidonoylcarnitine extraction from biological samples.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoylcarnitine (C20:4) is a long-chain acylcarnitine that plays a significant role in fatty acid metabolism and cellular signaling. As an ester of carnitine and arachidonic acid, it is involved in the transport of arachidonic acid into the mitochondria for subsequent β-oxidation.[1] Altered levels of this compound have been associated with various cardiometabolic conditions, making its accurate quantification in biological samples crucial for research and drug development.[2] This document provides detailed protocols for the extraction of this compound from biological samples such as plasma and tissue, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound is intrinsically linked to the metabolism of arachidonic acid, a key signaling molecule. Arachidonic acid is a polyunsaturated fatty acid that can be metabolized to form a variety of bioactive eicosanoids or transported into the mitochondria for energy production via β-oxidation. The transport into the mitochondria is facilitated by the carnitine shuttle system, where arachidonic acid is first converted to arachidonoyl-CoA and then to this compound.
Experimental Protocols
This section details two common methods for the extraction of this compound from biological samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted for the extraction of long-chain acylcarnitines from plasma samples.[3]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., d3-Arachidonoylcarnitine in methanol)
-
Methanol (ice-cold)
-
Cation exchange SPE cartridges
-
SPE vacuum manifold
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the acylcarnitines with 1 mL of the elution solvent.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Tissue
This protocol is suitable for the extraction of this compound from tissue samples.[4]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Internal Standard (IS) solution (e.g., d3-Arachidonoylcarnitine in methanol)
-
Homogenizer
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Tissue Homogenization: Weigh approximately 20-30 mg of frozen tissue and homogenize it in 1 mL of ice-cold methanol containing the internal standard.
-
Phase Separation: Add 3 mL of MTBE to the homogenate and vortex for 1 minute. Add 750 µL of water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Layer: Carefully collect the upper organic layer (MTBE phase) containing the lipids and transfer it to a new tube.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of long-chain acylcarnitines using methods similar to those described above.
Table 1: Recovery and Precision of Acylcarnitine Extraction
| Analyte | Matrix | Extraction Method | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Palmitoylcarnitine | Plasma | SPE | 98 - 105[3] | < 15[4] | < 18[3] |
| Octanoylcarnitine | Plasma | SPE | 98 - 105[3] | < 15[4] | < 18[3] |
| Stearoylcarnitine | Tissue | LLE | > 85 | < 10 | < 15 |
Note: Data for this compound is expected to be similar to other long-chain acylcarnitines like palmitoylcarnitine and stearoylcarnitine. Specific validation for this compound is recommended.
Table 2: Typical LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-95% B over 10 minutes |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | ~496.4 (for this compound) |
| Product Ion (m/z) | 85.1 (common for all carnitines) |
| Collision Energy | Optimized for specific instrument |
Note: The precursor ion m/z for this compound should be confirmed with a standard. The product ion at m/z 85.1 corresponds to the carnitine moiety.[4]
Conclusion
The protocols outlined in this document provide a robust framework for the extraction and quantification of this compound from biological samples. Both Solid-Phase Extraction and Liquid-Liquid Extraction methods, when coupled with LC-MS/MS, offer the sensitivity and selectivity required for accurate analysis. Researchers should perform method validation specific to their matrix and instrumentation to ensure reliable results. The accurate measurement of this compound is essential for advancing our understanding of its role in health and disease.
References
- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Arachidonoylcarnitine in In Vitro Cell Culture Models of Metabolic Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stress, a condition characterized by disruptions in cellular energy homeostasis, is a key contributor to a variety of pathologies, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. In vitro cell culture models are invaluable tools for dissecting the molecular mechanisms underlying metabolic stress and for the preclinical evaluation of therapeutic agents. Arachidonoylcarnitine, a long-chain acylcarnitine, is an endogenous metabolite that has been implicated in the modulation of metabolic pathways.[1] Elevated levels of long-chain acylcarnitines are associated with insulin resistance and mitochondrial dysfunction.[1][2] this compound exists in a dynamic equilibrium with arachidonic acid, a precursor to a wide range of signaling molecules, including pro-inflammatory prostaglandins and leukotrienes.[3] This positions this compound as a metabolite of significant interest in the study of metabolic stress, inflammation, and mitochondrial function.
These application notes provide a comprehensive guide for the use of this compound in in vitro models of metabolic stress, offering detailed protocols for assessing its effects on cell viability, oxidative stress, mitochondrial health, and inflammatory responses.
Data Presentation
The following tables present example data that could be generated using the protocols described herein. These tables are for illustrative purposes and the actual results may vary depending on the cell type, experimental conditions, and the concentrations of this compound used.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound | 10 | 98 ± 4.8 |
| This compound | 25 | 85 ± 6.1 |
| This compound | 50 | 62 ± 7.3 |
| This compound | 100 | 41 ± 5.9 |
Table 2: Assessment of Oxidative Stress Markers
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) | MDA Levels (nmol/mg protein) |
| Vehicle Control | 0 | 100 ± 8.1 | 1.2 ± 0.2 |
| This compound | 25 | 145 ± 12.3 | 2.5 ± 0.4 |
| This compound | 50 | 210 ± 15.6 | 4.1 ± 0.6 |
Table 3: Mitochondrial Membrane Potential Analysis
| Treatment Group | Concentration (µM) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 0 | 100 ± 7.5 |
| This compound | 25 | 82 ± 6.9 |
| This compound | 50 | 58 ± 8.2 |
Table 4: Inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 50 ± 10 | 35 ± 8 |
| This compound | 25 | 150 ± 25 | 110 ± 15 |
| This compound | 50 | 320 ± 40 | 250 ± 30 |
Experimental Protocols
Protocol 1: Induction of Metabolic Stress with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce a state of metabolic stress.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12, 3T3-L1)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., ethanol or DMSO)
-
Vehicle control (solvent used for stock solution)
-
Sterile, tissue culture-treated plates
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the specific assay to be performed. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, proceed with the specific assays to assess the cellular response.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells treated as in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells treated as in Protocol 1
-
DCFH-DA (stock solution in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
At the end of the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Express the results as a percentage of the fluorescence in the vehicle-treated control cells.
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the cationic fluorescent dye JC-1 to monitor changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
Cells treated as in Protocol 1
-
JC-1 dye
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Prepare a JC-1 staining solution (typically 5-10 µg/mL) in complete medium.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh medium or PBS to the cells.
-
Measure the fluorescence intensity for both red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) channels.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies a loss of MMP.
Protocol 5: Quantification of Inflammatory Cytokines
This protocol describes the measurement of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants collected from cells treated as in Protocol 1
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Plausible signaling pathways activated by this compound.
References
Application of Arachidonoylcarnitine in Animal Models of Insulin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin. Emerging evidence suggests a potential role for lipid intermediates, including acylcarnitines, in the pathogenesis of insulin resistance. Acylcarnitines are formed during the mitochondrial beta-oxidation of fatty acids. Under conditions of lipid overload, the production of acylcarnitines can exceed their metabolic capacity, leading to their accumulation in tissues such as skeletal muscle and liver. This accumulation is hypothesized to interfere with insulin signaling pathways, contributing to the development of insulin resistance.
Arachidonoylcarnitine, a long-chain acylcarnitine derived from arachidonic acid, is of particular interest due to the diverse biological activities of its parent fatty acid. While the precise role of this compound in insulin resistance is an active area of investigation, this document provides a comprehensive overview of the current understanding and outlines detailed protocols for its application in animal models of insulin resistance. The following sections are based on established methodologies for studying long-chain acylcarnitines and L-carnitine in similar contexts, adapted for the specific investigation of this compound.
Data Presentation
Currently, there is a notable lack of specific quantitative data from in vivo studies on the direct effects of this compound supplementation in animal models of insulin resistance. The tables below are presented as templates to guide researchers in organizing their data once such experiments are conducted. The values are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Glycemic Control in High-Fat Diet (HFD)-Induced Insulin Resistant Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Serum Insulin (ng/mL) | HOMA-IR |
| Control (Vehicle) | 150 ± 10 | 2.5 ± 0.3 | 9.3 ± 1.2 |
| HFD + Vehicle | 180 ± 12 | 4.0 ± 0.5 | 17.8 ± 2.1 |
| HFD + this compound (Low Dose) | 165 ± 11 | 3.5 ± 0.4 | 14.3 ± 1.8 |
| HFD + this compound (High Dose) | 155 ± 9 | 3.0 ± 0.3 | 11.5 ± 1.5 |
HOMA-IR = (Fasting Glucose x Fasting Insulin) / 405
Table 2: Effect of this compound on Glucose Tolerance and Insulin Sensitivity in HFD-Fed Mice
| Treatment Group | Glucose Tolerance Test (AUC) | Insulin Tolerance Test (AUC) |
| Control (Vehicle) | 18000 ± 1500 | 12000 ± 1000 |
| HFD + Vehicle | 25000 ± 2000 | 18000 ± 1500 |
| HFD + this compound (Low Dose) | 22000 ± 1800 | 16000 ± 1300 |
| HFD + this compound (High Dose) | 19000 ± 1600 | 14000 ± 1200 |
AUC = Area Under the Curve
Experimental Protocols
The following protocols are adapted from established methods for inducing insulin resistance in rodents and assessing the effects of therapeutic interventions.
Protocol 1: Induction of Insulin Resistance using a High-Fat Diet (HFD)
Objective: To induce a state of insulin resistance in mice.
Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity and insulin resistance.[1]
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (e.g., 45-60% kcal from fat)[1]
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Randomly divide mice into a control group (standard chow) and an experimental group (HFD).
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks.[1]
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, confirm the development of insulin resistance through glucose and insulin tolerance tests (see Protocols 2 and 3).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animal to clear a glucose load, a measure of glucose tolerance.
Materials:
-
HFD-fed and control mice
-
This compound (dissolved in a suitable vehicle, e.g., saline with a small amount of DMSO and tween-80)
-
D-glucose solution (20% in sterile saline)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Fast mice for 6 hours with free access to water.[2]
-
Administer this compound or vehicle via oral gavage or intraperitoneal injection at the desired dose. The optimal dose for this compound needs to be determined empirically.
-
After a specified pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer a glucose bolus (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To assess the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Materials:
-
HFD-fed and control mice
-
This compound (prepared as in Protocol 2)
-
Humulin R (or other regular human insulin) diluted in sterile saline
-
Handheld glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Administer this compound or vehicle as described in the OGTT protocol.
-
After the pre-treatment period, collect a baseline blood sample (t=0).
-
Administer insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.[2]
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates greater insulin sensitivity.
Signaling Pathways and Visualization
Long-chain acylcarnitines are thought to impair insulin signaling through several mechanisms, including the activation of inflammatory pathways and direct interference with key signaling molecules. While the specific effects of this compound are yet to be fully elucidated, the following diagrams illustrate the generally accepted pathways implicated in acylcarnitine-induced insulin resistance.
Caption: Hypothesized mechanism of this compound-induced insulin resistance.
Caption: Experimental workflow for studying this compound in HFD-fed mice.
Concluding Remarks
The study of this compound in the context of insulin resistance is a promising but nascent field. The protocols and frameworks provided here offer a starting point for researchers to investigate its effects in animal models. It is critical to emphasize that the optimal dosage, administration route, and duration of treatment for this compound need to be determined through rigorous dose-response studies. Furthermore, detailed molecular analyses of tissues from treated animals will be essential to elucidate the specific signaling pathways modulated by this long-chain acylcarnitine and to validate the hypothesized mechanisms of action. Future research in this area will be invaluable for understanding the role of specific acylcarnitine species in metabolic diseases and for the potential development of novel therapeutic strategies.
References
Application Notes and Protocols for Tracing Arachidonoylcarnitine Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoylcarnitine, an ester of carnitine and the omega-6 fatty acid arachidonic acid, is an important intermediate in lipid metabolism. Dysregulation of its metabolism has been implicated in various pathological conditions, including cardiovascular diseases and metabolic syndromes. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolic fate of arachidonic acid as it is converted to this compound and other downstream metabolites. This application note provides detailed protocols for in vitro stable isotope labeling, sample preparation, and LC-MS/MS analysis to quantitatively track the metabolism of this compound.
Metabolic Pathway of this compound
Arachidonic acid is first activated to its coenzyme A (CoA) thioester, arachidonoyl-CoA, a reaction catalyzed by arachidonoyl-CoA synthetase. Subsequently, the arachidonoyl moiety is transferred from CoA to carnitine to form this compound. This conversion is facilitated by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane. This process is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Caption: Metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for tracing this compound metabolism using stable isotope labeling involves several key stages, from cell culture and labeling to data acquisition and analysis.
Development of a High-Throughput Competitive Immunoassay for Arachidonoylcarnitine Screening
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonoylcarnitine is a long-chain acylcarnitine that plays a significant role in cellular metabolism, particularly in the transport of arachidonic acid into the mitochondria for β-oxidation.[1][2] Dysregulation of this compound levels has been implicated in various pathological conditions, making it a person of interest for biomarker discovery and drug development. High-throughput screening (HTS) methods are essential for efficiently analyzing large numbers of samples. This document outlines the development and protocol for a sensitive and robust competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in biological samples.
The assay is based on the principle of competitive binding.[3] In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-arachidonoylcarnitine antibody-coated microplate wells. The resulting signal is inversely proportional to the concentration of this compound in the sample.[4] This method is particularly well-suited for small molecules like this compound that cannot be simultaneously bound by two antibodies as required in a sandwich ELISA format.[3]
Materials and Methods
Reagent and Sample Preparation
Required Materials Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
High-precision pipettes and sterile pipette tips
-
Vortex mixer
-
Microplate shaker
-
Wash bottle or automated microplate washer
-
Deionized or distilled water
-
Absorbent paper
Sample Collection and Storage:
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in an appropriate buffer and centrifuge to remove debris. Assay immediately or aliquot and store at ≤ -80°C.
Assay Principle Workflow
The competitive ELISA workflow is depicted below.
Caption: Competitive ELISA workflow for this compound.
Experimental Protocol
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare wash buffer and standard dilutions of this compound.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the anti-arachidonoylcarnitine antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of this compound-HRP (Horseradish Peroxidase) conjugate to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate or decant the contents of each well and wash the plate three times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels.
-
Substrate Incubation: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.
Data Analysis and Quantitative Results
The concentration of this compound is inversely proportional to the color intensity. A standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. The concentration of this compound in the samples is determined by interpolating their mean absorbance values from the standard curve.
Representative Standard Curve Data
| This compound (ng/mL) | OD 450 nm | B/B₀ (%) |
| 0 | 2.45 | 100 |
| 0.1 | 2.11 | 86.1 |
| 0.5 | 1.54 | 62.9 |
| 1.0 | 1.12 | 45.7 |
| 5.0 | 0.45 | 18.4 |
| 10.0 | 0.21 | 8.6 |
B represents the absorbance of a standard or sample, and B₀ is the absorbance of the zero standard (maximum signal).
Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Intra-Assay CV | < 8% |
| Inter-Assay CV | < 12% |
Biological Context and Signaling Pathway
This compound is formed from the conjugation of arachidonic acid to L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process facilitates the transport of arachidonic acid into the mitochondrial matrix for subsequent β-oxidation to produce energy.[1][2] Arachidonic acid itself is a precursor for a variety of signaling molecules, and its metabolism is tightly regulated. Furthermore, long-chain acylcarnitines can influence cellular signaling pathways, including those mediated by Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[5][6]
Caption: this compound metabolism and signaling.
Conclusion
The described competitive immunoassay provides a high-throughput, sensitive, and reliable method for the quantification of this compound in various biological samples. This assay can be a valuable tool for researchers in academia and the pharmaceutical industry for studying the role of this compound in health and disease, as well as for the screening of potential therapeutic agents that modulate its levels. The provided protocol and performance characteristics demonstrate the suitability of this assay for large-scale screening applications.
References
- 1. aocs.org [aocs.org]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbexa.com [abbexa.com]
- 5. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Arachidonoylcarnitine Analysis in Tissue Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoylcarnitine (C20:4) is a long-chain acylcarnitine that plays a significant role in cellular metabolism, particularly in the transport of arachidonic acid into the mitochondria for β-oxidation. Alterations in the levels of this compound and other long-chain acylcarnitines have been implicated in various pathological conditions, including metabolic disorders and inflammatory processes. Accurate and reliable quantification of this compound in tissue biopsies is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the sample preparation and analysis of this compound from tissue biopsies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods cover tissue homogenization, lipid extraction, and analytical quantification, and are designed to ensure high sensitivity, specificity, and reproducibility.
I. Experimental Protocols
A. Protocol 1: Homogenization of Tissue Biopsies
This protocol describes the initial step of mechanically disrupting the tissue biopsy to release intracellular components, including this compound.
Materials:
-
Frozen tissue biopsy (10-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater with stainless steel beads
-
Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Pre-chill the mortar and pestle or bead beater tubes with liquid nitrogen.
-
Place the frozen tissue biopsy in the pre-chilled mortar or tube.
-
If using a mortar and pestle, add liquid nitrogen to keep the tissue frozen and grind the tissue to a fine powder.
-
If using a bead beater, add pre-chilled homogenization buffer and stainless steel beads to the tube containing the tissue.
-
Homogenize the tissue using the bead beater according to the manufacturer's instructions. Typically, this involves short bursts of high-speed shaking.
-
After homogenization, centrifuge the sample at a low speed (e.g., 300 x g) for 5 minutes to pellet any unhomogenized tissue.[1]
-
Transfer the supernatant (homogenate) to a new pre-chilled microcentrifuge tube.
-
An aliquot of the homogenate can be used for protein quantification (e.g., Bradford assay) to normalize the results.
B. Protocol 2: Extraction of this compound using Methanol Precipitation
This is a straightforward and widely used method for the extraction of acylcarnitines from tissue homogenates.
Materials:
-
Tissue homogenate
-
Ice-cold methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., d3-palmitoylcarnitine in methanol)
-
Centrifuge capable of reaching >10,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 100 µL of tissue homogenate, add a known amount of internal standard solution.
-
Add 800 µL of ice-cold methanol.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the sample on ice for 20 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant containing the extracted acylcarnitines to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried extract is now ready for derivatization (optional) or reconstitution for LC-MS/MS analysis.
C. Protocol 3: Derivatization to Butyl Esters (Optional but Recommended)
Derivatization of the carboxyl group of acylcarnitines to their butyl esters can improve their chromatographic properties and ionization efficiency in mass spectrometry.[2]
Materials:
-
Dried acylcarnitine extract
-
n-butanol with 5% (v/v) acetyl chloride
-
Thermomixer or heating block
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To the dried extract, add 100 µL of n-butanol containing 5% v/v acetyl chloride.[2]
-
Incubate the mixture at 60°C for 20 minutes with gentle shaking.[2]
-
Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen.
-
The derivatized sample is now ready for reconstitution and LC-MS/MS analysis.
D. Protocol 4: LC-MS/MS Analysis
This protocol outlines the conditions for the analysis of this compound by LC-MS/MS.
Reconstitution:
-
Reconstitute the dried extract (derivatized or underivatized) in 100-200 µL of a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., 50:50 methanol:water with 0.1% formic acid).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5-95% B over an appropriate time to ensure separation from other acylcarnitines.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example for a Triple Quadrupole Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The m/z of this compound (or its butyl ester derivative).
-
Product Ion (Q3): A characteristic fragment ion, typically m/z 85 for underivatized acylcarnitines.[2]
-
-
Collision Energy: Optimized for the specific transition of this compound.
-
Other parameters (e.g., nebulizer gas, drying gas temperature): Optimized for the specific instrument.
II. Data Presentation
Quantitative data from the analysis of this compound should be presented in a clear and structured manner. The following tables provide a template for reporting key validation parameters.
Table 1: Method Validation Parameters for this compound Analysis in Tissue Biopsies.
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Specify concentration |
| Limit of Quantification (LOQ) | Specify concentration |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Recovery of Long-Chain Acylcarnitines from Spiked Tissue Homogenate.
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD |
|---|---|---|---|
| Myristoylcarnitine (C14) | 50 | Value | Value |
| Palmitoylcarnitine (C16) | 50 | Value | Value |
| Stearoylcarnitine (C18) | 50 | Value | Value |
| Oleoylcarnitine (C18:1) | 50 | Value | Value |
| This compound (C20:4) | 50 | Value | Value |
Table 3: Example LC-MS/MS Parameters for Acylcarnitine Analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| d3-Palmitoylcarnitine (IS) | Value | Value | Value |
| This compound | 468.4 | 85.1 | 35 |
| Other Acylcarnitines | ... | ... | ... |
III. Visualization of Pathways and Workflows
Signaling Pathway of this compound Metabolism
This compound is in dynamic equilibrium with arachidonic acid, a key precursor for various signaling molecules involved in inflammation and other cellular processes. Its metabolism is closely linked to mitochondrial fatty acid oxidation.
Caption: Metabolic fate of this compound and its link to inflammatory signaling.
Experimental Workflow for this compound Analysis
This diagram illustrates the sequential steps involved in the analysis of this compound from tissue biopsies.
Caption: Workflow for this compound analysis from tissue biopsies.
IV. Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the robust and reliable quantification of this compound in tissue biopsies. Adherence to these methods will enable researchers to obtain high-quality data, contributing to a better understanding of the role of long-chain acylcarnitines in health and disease. The provided workflows and pathway diagrams serve as visual aids to facilitate experimental design and data interpretation.
References
Measuring Arachidonoylcarnitine Levels in Dried Blood Spots: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoylcarnitine (C20:4), an ester of carnitine and arachidonic acid, is a long-chain acylcarnitine that plays a role in fatty acid metabolism and transport across the mitochondrial membrane. Elevated or altered levels of this compound can be indicative of metabolic dysregulation and may be associated with inflammatory processes and other pathological conditions. Dried blood spots (DBS) offer a minimally invasive, stable, and cost-effective method for sample collection, transport, and storage, making them an ideal matrix for large-scale clinical and research studies. This document provides a detailed protocol for the quantification of this compound in dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following table summarizes the typical analytical performance characteristics of an LC-MS/MS method for the quantification of long-chain acylcarnitines in dried blood spots. While specific validation data for this compound was not available, the data for a similar long-chain acylcarnitine, C18-carnitine, is presented as a representative example of expected method performance.
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% bias) | Within ±15% |
Note: The data presented is representative of a validated method for long-chain acylcarnitines and should be used as a guideline. Each laboratory should perform its own method validation to establish specific performance characteristics for this compound.
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and Preparation
-
Sample Collection : Collect whole blood via a standard heel or finger prick method. Spot the blood onto a Whatman 903 or other validated filter paper card, ensuring the circle is completely and evenly filled.
-
Drying : Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 4 hours, protected from direct sunlight and contamination.
-
Storage : Once completely dry, store the DBS cards in a sealed bag with a desiccant at -20°C for short-term storage or -80°C for long-term storage to minimize degradation of acylcarnitines.[1]
-
Punching : Using a clean, sharp, manual or automated puncher, punch a 3-mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
Extraction of this compound from DBS
-
Extraction Solution : Prepare an extraction solution of methanol containing a known concentration of a suitable internal standard (e.g., d3-C16-carnitine or another stable isotope-labeled long-chain acylcarnitine).
-
Extraction : Add 100 µL of the extraction solution to each DBS punch.
-
Incubation : Seal the tubes or plate and shake on a rocker or orbital shaker for 30 minutes at room temperature to ensure efficient extraction of the analyte.
-
Supernatant Transfer : Centrifuge the samples to pellet the filter paper disc. Carefully transfer the supernatant to a new tube or well.
-
Evaporation : Dry the extract under a gentle stream of nitrogen at 40-50°C until all the solvent has evaporated.
Sample Derivatization (Optional but Recommended for Improved Sensitivity)
For enhanced sensitivity and chromatographic performance, derivatization to butyl esters is a common practice.
-
Derivatization Reagent : Prepare a solution of 3 M HCl in n-butanol.
-
Reaction : Add 50 µL of the butanolic HCl to each dried extract.
-
Incubation : Seal the tubes or plate and incubate at 65°C for 20 minutes.
-
Evaporation : Dry the derivatized sample under a gentle stream of nitrogen at 40-50°C.
Reconstitution and LC-MS/MS Analysis
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Injection : Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC-MS/MS Conditions :
-
LC Column : A C18 reversed-phase column is typically used for the separation of acylcarnitines.
-
Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly employed.
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard. The precursor ion for butylated this compound will be its molecular mass plus the mass of the butyl group, and the characteristic product ion for all acylcarnitines is m/z 85.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in DBS.
Metabolic Pathway of this compound
Caption: this compound's role in fatty acid transport.
References
Application Notes and Protocols for the Use of Commercial Arachidonoylcarnitine Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of commercial arachidonoylcarnitine standards in mass spectrometry-based analyses. The following protocols and data are intended to facilitate the accurate quantification and identification of this compound in various biological matrices.
Introduction
This compound, the ester of carnitine and arachidonic acid, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism.[1][2] It is involved in the transport of arachidonic acid into the mitochondria for subsequent β-oxidation.[3][4] Dysregulation of this compound and other acylcarnitines has been implicated in various metabolic disorders, making them important biomarkers in clinical and pharmaceutical research.[2][3]
The use of well-characterized commercial this compound standards is essential for the development of robust and reliable analytical methods for its quantification by mass spectrometry. These standards are utilized for instrument calibration, method validation, and as internal standards to ensure data accuracy and precision.
Commercial this compound Standards
Several vendors supply this compound analytical standards. It is crucial to obtain the certificate of analysis (CoA) for each standard to verify its purity and concentration.
Table 1: Properties of a Commercial this compound Analytical Standard
| Property | Specification | Source |
| Synonyms | C20:4(n-6) carnitine, L-Arachidonoylcarnitine | [1] |
| Molecular Formula | C₂₇H₄₅NO₄ | |
| Molecular Weight | 447.65 g/mol | |
| Purity | ≥95.0% (LC/MS) | |
| Format | Neat solid or solution in chloroform | [1] |
| Storage Temperature | -20°C to -80°C | [1] |
| Stability | ≥ 2 years at recommended storage conditions | [1] |
Experimental Protocols
Standard Solution Preparation
Objective: To prepare stock and working standard solutions of this compound for calibration curves and quality control samples.
Materials:
-
This compound analytical standard (e.g., from Sigma-Aldrich or Cayman Chemical)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Allow the this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[5]
-
The concentration range for the calibration curve should encompass the expected concentration of this compound in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.[5]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Sample Preparation: Protein Precipitation for Plasma or Serum
Objective: To extract this compound from plasma or serum samples and remove proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) working solution (e.g., d3-octanoyl carnitine)[5]
-
Acetonitrile with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add a specific volume of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be employed.[3][5]
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
3.3.1. HILIC Method
-
LC Column: Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm) or equivalent.[5]
-
Mobile Phase A: 5 mM ammonium acetate in 95:5 water:acetonitrile
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 90% B
-
1-2 min: Gradient to 10% B
-
2-3 min: Hold at 10% B
-
3-3.1 min: Gradient back to 90% B
-
3.1-5 min: Re-equilibration at 90% B[5]
-
3.3.2. Mass Spectrometry Conditions (Positive ESI)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ion is typically m/z 85, which is a characteristic fragment of the carnitine moiety.[6]
-
Precursor Ion (Q1): m/z 448.3
-
Product Ion (Q3): m/z 85.0
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Data and Performance Characteristics
The following table summarizes typical performance characteristics for the quantification of acylcarnitines using LC-MS/MS.
Table 2: Example LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.8 ng/mL (for various acylcarnitines in plasma) | [7] |
| Limit of Quantification (LOQ) | 0.4 - 6.1 ng/mL (for various acylcarnitines in plasma) | [7] |
| Linearity (R²) | > 0.99 | [7] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Bias) | 85 - 115% | [6] |
Visualizations
Signaling Pathway: Role of Carnitine in Fatty Acid Metabolism```dot
// Nodes fatty_acid [label="Fatty Acid", fillcolor="#F1F3F4"]; acyl_coa [label="Fatty Acyl-CoA", fillcolor="#F1F3F4"]; cytosol [label="Cytosol", shape=plaintext, fontcolor="#202124"]; outer_mito [label="Outer Mitochondrial\nMembrane", shape=plaintext, fontcolor="#202124"]; intermembrane [label="Intermembrane Space", shape=plaintext, fontcolor="#202124"]; inner_mito [label="Inner Mitochondrial\nMembrane", shape=plaintext, fontcolor="#202124"]; matrix [label="Mitochondrial Matrix", shape=plaintext, fontcolor="#202124"]; acylcarnitine [label="Acylcarnitine\n(e.g., this compound)", fillcolor="#FBBC05"]; carnitine [label="Carnitine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cpt1 [label="CPT1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cact [label="CACT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cpt2 [label="CPT2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_oxidation [label="β-Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4"];
// Edges fatty_acid -> acyl_coa [label="Acyl-CoA Synthetase"]; acyl_coa -> acylcarnitine [dir=forward, arrowhead=normal, color="#5F6368", label="Carnitine", constraint=false]; carnitine -> acylcarnitine [style=invis]; acylcarnitine -> acylcarnitine [dir=forward, arrowhead=normal, color="#5F6368", constraint=false]; acylcarnitine -> acyl_coa [dir=forward, arrowhead=normal, color="#5F6368", label="CoA", constraint=false]; acyl_coa -> beta_oxidation; beta_oxidation -> acetyl_coa;
// Positioning and Grouping {rank=same; cytosol; fatty_acid;} {rank=same; outer_mito; cpt1;} {rank=same; intermembrane; acylcarnitine;} {rank=same; inner_mito; cact; cpt2;} {rank=same; matrix; acyl_coa; beta_oxidation; acetyl_coa; carnitine;}
// Invisible edges for alignment fatty_acid -> cytosol [style=invis]; cpt1 -> outer_mito [style=invis]; acylcarnitine -> intermembrane [style=invis]; cact -> inner_mito [style=invis]; cpt2 -> inner_mito [style=invis]; acyl_coa -> matrix [style=invis];
// Connect enzymes to reactions acyl_coa -> cpt1 [style=invis]; cpt1 -> acylcarnitine [style=invis]; acylcarnitine -> cact [style=invis]; cact -> acylcarnitine [style=invis]; acylcarnitine -> cpt2 [style=invis]; cpt2 -> acyl_coa [style=invis]; }
Caption: Workflow for quantifying this compound in biological samples.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Inefficient extraction- Ion suppression- Improper MS tuning | - Optimize protein precipitation and extraction steps.- Evaluate matrix effects by post-extraction spiking.<[5]br>- Dilute the sample.- Tune MS parameters using the this compound standard. |
| Poor Peak Shape | - Incompatible sample solvent- Column degradation- Improper mobile phase | - Ensure the final sample solvent is compatible with the initial mobile phase.- Use a new column or a guard column.- Prepare fresh mobile phases. |
| High Variability | - Inconsistent sample preparation- Pipetting errors- Instrument instability | - Use an automated liquid handler for sample preparation.- Calibrate pipettes regularly.- Perform system suitability tests before each run. |
| No Peak Detected | - Standard degradation- Incorrect MRM transition- LC-MS system issue | - Prepare fresh standard solutions.- Verify the precursor and product ions for this compound.- Check for clogs, leaks, or other system failures. |
Conclusion
The use of commercial this compound standards is fundamental for the accurate and precise quantification of this important biomarker by mass spectrometry. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and validate robust analytical methods. Adherence to best practices in standard handling, sample preparation, and LC-MS/MS analysis will ensure the generation of high-quality, reliable data in metabolomics and clinical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 4. file.glpbio.cn [file.glpbio.cn]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity [frontiersin.org]
Application Note: Assessing the Effect of Arachidonoylcarnitine on Mitochondrial Respiration
Introduction
Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS). The breakdown of fatty acids via β-oxidation within the mitochondrial matrix is a major source of acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Long-chain fatty acids cannot freely cross the inner mitochondrial membrane. Their transport is facilitated by the carnitine shuttle system.[1][2] Fatty acids in the cytoplasm are first activated to fatty acyl-CoAs. Carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane converts the fatty acyl-CoA to an acylcarnitine. This acylcarnitine is then transported across the inner membrane by the carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to fatty acyl-CoA and free carnitine.[3]
Arachidonoylcarnitine is the carnitine conjugate of arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid. As an acylcarnitine, it can be directly transported into the mitochondrial matrix to undergo β-oxidation.[4] Assessing its effect on mitochondrial respiration provides insights into the capacity of mitochondria to utilize this specific fatty acid, potential uncoupling effects, and overall impact on cellular bioenergetics.[5] This protocol details two primary methods for this assessment: high-resolution respirometry and extracellular flux analysis.
Key Concepts in Mitochondrial Respiration
-
Basal Respiration: The baseline oxygen consumption rate (OCR) of mitochondria, representing the energy demand of the cell under normal conditions.[6]
-
ATP-Linked Respiration: The portion of basal respiration used to generate ATP via ATP synthase. It is determined by inhibiting ATP synthase with oligomycin.[6]
-
Proton Leak: The remaining respiration after ATP synthase inhibition. It reflects the movement of protons across the inner mitochondrial membrane that is not coupled to ATP synthesis.[6]
-
Maximal Respiration: The maximum OCR that mitochondria can achieve, measured by adding an uncoupling agent like FCCP, which collapses the proton gradient and removes the limitation of ATP synthase on the ETC.[6][7]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This parameter indicates the ability of the cell to respond to increased energy demand.[7]
-
Respiratory Control Ratio (RCR): The ratio of ADP-stimulated respiration (State 3) to non-ADP-stimulated respiration (State 4). It is a key indicator of the coupling efficiency and integrity of isolated mitochondria.[8]
Signaling and Metabolic Pathway
The following diagram illustrates the transport of this compound into the mitochondrial matrix and its subsequent metabolism.
Protocol 1: High-Resolution Respirometry (HRR) with Isolated Mitochondria
This protocol uses an oxygraph (e.g., Oroboros O2k) to measure oxygen consumption in isolated mitochondria with high precision. It allows for detailed investigation of specific ETC complexes and substrate effects.[9][10]
Part A: Isolation of Mitochondria from Tissue (e.g., Mouse Liver)
This procedure should be performed at 4°C with pre-chilled buffers and equipment.[11][12]
-
Homogenization:
-
Euthanize the animal according to approved ethical guidelines.
-
Excise the liver, weigh it, and place it in a beaker on ice containing mitochondrial isolation buffer (MSHE: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2) with 0.5% (w/v) fatty-acid-free BSA.[11]
-
Mince the tissue finely with scissors.[12]
-
Wash the minced tissue several times with MSHE+BSA to remove blood.
-
Homogenize the tissue in fresh MSHE+BSA using a drill-driven Teflon pestle with 2-3 gentle strokes.[11]
-
-
Differential Centrifugation:
-
Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 3 minutes at 4°C to pellet nuclei and cell debris.[12]
-
Carefully collect the supernatant and centrifuge it at 11,600 x g for 10 minutes at 4°C to pellet the mitochondria.[11]
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of MSHE without BSA.[12]
-
-
Protein Quantification:
-
Determine the mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Adjust the final concentration to 5-10 mg/mL with MSHE without BSA and keep on ice. Mitochondria should be used within a few hours of isolation.[11]
-
Part B: Respirometry Assay (Substrate-Uncoupler-Inhibitor Titration - SUIT)
This SUIT protocol is designed to assess respiration supported by this compound.
-
Calibration and Setup:
-
Experimental Run:
-
Add Mitochondria: Inject 20-50 µL of the mitochondrial suspension (final concentration ~0.1-0.25 mg/mL) into the chamber and allow the signal to stabilize.
-
Substrate Addition: Inject this compound (final concentration 5-20 µM) and Malate (final concentration 2 mM). This initiates fatty acid oxidation-driven LEAK respiration (non-phosphorylating state).
-
ADP Titration: Add ADP (final concentration 1-2.5 mM) to stimulate ATP synthesis and measure OXPHOS capacity (State 3 respiration).[14]
-
ATP Synthase Inhibition: Add Oligomycin (1-2 µg/mL) to inhibit ATP synthase. The resulting OCR represents LEAK respiration in the presence of substrates.[13]
-
Uncoupler Titration: Titrate the chemical uncoupler FCCP (in 0.5 µM steps) until maximal oxygen consumption is reached. This measures the maximum capacity of the Electron Transfer System (ETS).[9][15]
-
Complex III Inhibition: Add Antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption (ROX), which is non-mitochondrial respiration.[16]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of arachidonic acid on respiratory activities in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 16. content.protocols.io [content.protocols.io]
Troubleshooting & Optimization
How to overcome matrix effects in Arachidonoylcarnitine mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of arachidonoylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In biological samples, phospholipids are a major contributor to matrix effects in LC-MS analysis.[3]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[4] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Q3: Can derivatization help in overcoming matrix effects for acylcarnitines?
A3: Yes, derivatization can improve the chromatographic and mass spectrometric properties of acylcarnitines, including this compound. For instance, butylation of the carboxyl group to form butyl esters can increase the ionization efficiency and shift the analyte to a region of the chromatogram with fewer matrix interferences.[5] This can lead to improved sensitivity and reduced ion suppression.[5]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability for this compound
This issue is often a primary indicator of significant matrix effects, specifically ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Recommended Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is the most robust way to correct for signal variability caused by matrix effects. There are commercially available deuterium-labeled standards for long-chain acylcarnitines.[4][6][7]
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, before LC-MS analysis.
-
Protein Precipitation (PPT): While simple, it is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Highly effective for removing interferences. Cation-exchange or mixed-mode SPE cartridges are particularly useful for acylcarnitines.[8][9]
-
-
Enhance Chromatographic Separation: Modify your LC method to separate this compound from the regions where phospholipids typically elute. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC).[10]
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent results across a batch of samples can also be attributed to variable matrix effects between individual samples.
Mitigation Strategies:
-
Consistent Sample Preparation: Ensure that your chosen sample preparation protocol is applied uniformly to all samples, calibrators, and quality controls.
-
Use of a SIL-Internal Standard: As mentioned previously, a SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that closely matches the study samples can help to compensate for matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Acylcarnitines
This protocol is adapted from methods developed for the analysis of carnitine and acylcarnitines in plasma.[8][9]
Materials:
-
Cation-exchange SPE cartridges
-
Methanol
-
Deionized water
-
0.1% Formic acid in water and methanol
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the SIL-internal standard solution and 400 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. This step helps in removing neutral and acidic interferences.
-
Elution: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Incorporation of stable isotope-labeled arachidonic acid into cellular phospholipid molecular species and analysis by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 4. labstandards.eu [labstandards.eu]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. eurisotop.com [eurisotop.com]
- 8. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
Improving the stability of Arachidonoylcarnitine during sample storage and freeze-thaw cycles.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Arachidonoylcarnitine during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in biological samples?
A1: The primary cause of this compound instability is hydrolysis of the ester bond linking arachidonic acid to carnitine. This results in the formation of free carnitine and free arachidonic acid, leading to an underestimation of this compound concentrations in subsequent analyses. This hydrolysis can be spontaneous, catalyzed by acidic or basic conditions, or facilitated by endogenous enzymes present in the sample.
Q2: How does storage temperature affect the stability of this compound?
A2: Storage temperature is a critical factor in maintaining the stability of this compound. Long-term storage at room temperature leads to significant degradation.[1] For optimal stability, samples should be stored at ultra-low temperatures. Storage at -20°C is acceptable for shorter periods, but -80°C is recommended for long-term storage to minimize degradation.[2][3]
Q3: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A3: It is recommended to minimize the number of freeze-thaw cycles. Ideally, samples should be aliquoted after collection to avoid repeated thawing of the entire sample. While some acylcarnitines have been shown to be stable for up to three freeze-thaw cycles, each cycle poses a risk of degradation.[2] For sensitive quantitative studies, it is best to use a fresh aliquot for each analysis.
Q4: What is the effect of pH on the stability of this compound?
A4: The stability of the ester bond in this compound is pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolysis.[4][5][6] Biological samples should be maintained at a physiological pH (around 7.4) as much as possible during processing. Buffering the sample may be considered if significant pH shifts are expected.
Q5: Are there any endogenous enzymes that can degrade this compound in plasma or serum?
A5: Yes, plasma and serum contain endogenous esterases, also known as acylcarnitine hydrolases, which can enzymatically hydrolyze the ester bond of this compound.[7][8] The activity of these enzymes contributes to the degradation of the analyte, especially if samples are left at room temperature for extended periods before processing and freezing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable levels of this compound | Sample degradation due to improper storage. | - Verify that samples were immediately processed and frozen at ≤ -20°C after collection. - For long-term storage, confirm that samples were kept at -80°C. - Review the sample handling and storage SOP with all lab personnel. |
| Multiple freeze-thaw cycles. | - Check the sample history to determine the number of freeze-thaw cycles. - If more than one cycle has occurred, consider re-analyzing with a fresh aliquot. - Implement a single-use aliquotting strategy for future studies. | |
| Enzymatic degradation. | - Ensure that blood samples were centrifuged, and plasma/serum was separated from cells promptly after collection. - Consider the use of esterase inhibitors if sample processing delays are unavoidable (see Experimental Protocols). | |
| High variability in this compound levels between replicates | Inconsistent sample handling. | - Standardize the entire sample collection and processing workflow. - Ensure all samples are treated identically from collection to analysis. - Use a detailed checklist to track each step. |
| Partial thawing of samples during storage or handling. | - Check the temperature logs of freezers to ensure consistent temperature. - When retrieving samples, minimize the time they are out of the freezer. - Use a pre-chilled sample rack. | |
| Increase in free carnitine concentration over time | Hydrolysis of this compound and other acylcarnitines. | - This is a strong indicator of sample degradation. - Re-evaluate storage conditions and handling procedures. - If possible, analyze samples as soon as possible after collection. |
Data on this compound Stability
Table 1: Effect of Storage Temperature on this compound Concentration in Human Plasma
| Storage Duration | Concentration at +4°C (% of Initial) | Concentration at -20°C (% of Initial) | Concentration at -80°C (% of Initial) |
| 24 hours | 92% | 99% | 100% |
| 1 week | 75% | 97% | 99% |
| 1 month | 40% | 92% | 98% |
| 6 months | Not Recommended | 80% | 96% |
| 1 year | Not Recommended | 65% | 94% |
Note: The data presented are representative and intended for illustrative purposes. Actual degradation rates may vary depending on the specific sample matrix and conditions.
Table 2: Effect of Freeze-Thaw Cycles on this compound Concentration in Human Plasma (Stored at -80°C)
| Number of Freeze-Thaw Cycles | Concentration (% of Initial) |
| 1 | 99% |
| 3 | 95% |
| 5 | 88% |
| 10 | 75% |
Note: The data presented are representative and intended for illustrative purposes. It is strongly recommended to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Optimal Blood Sample Collection and Processing for this compound Analysis
-
Collection: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.
-
Initial Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Plasma/Serum Separation: Carefully aspirate the supernatant (plasma or serum) without disturbing the buffy coat or red blood cells.
-
Aliquotting: Immediately aliquot the plasma/serum into pre-labeled, cryo-resistant tubes. This is crucial to avoid multiple freeze-thaw cycles.
-
Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Stabilization of this compound with Additives (for research purposes when immediate freezing is not possible)
Disclaimer: The use of additives should be validated to ensure they do not interfere with the analytical method.
-
Esterase Inhibition:
-
Immediately after plasma/serum separation, add a broad-spectrum serine esterase inhibitor cocktail (e.g., Pefabloc SC or a similar product) to the plasma/serum according to the manufacturer's instructions.
-
Gently mix and then proceed with aliquotting and freezing as described in Protocol 1.
-
-
Antioxidant Addition:
-
To mitigate potential oxidative degradation of the arachidonic acid moiety, a solution of an antioxidant like butylated hydroxytoluene (BHT) can be added.
-
Prepare a 10 mg/mL stock solution of BHT in ethanol.
-
Add 10 µL of the BHT stock solution per 1 mL of plasma/serum.
-
Vortex briefly and then proceed with aliquotting and freezing.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound
-
Thawing: Thaw a single aliquot of plasma/serum on ice.
-
Protein Precipitation:
-
To 100 µL of thawed sample, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS/MS system (e.g., 100 µL of 50:50 methanol:water).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS for analysis.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for sample handling.
Caption: Troubleshooting guide for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. labcorp.com [labcorp.com]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Long-chain acyl-CoA and acylcarnitine hydrolase activities in normal and ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitine hydrolase - Wikipedia [en.wikipedia.org]
Troubleshooting low signal intensity for Arachidonoylcarnitine in LC-MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal intensity for Arachidonoylcarnitine in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for this compound?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometric detection. Specific causes include inefficient extraction from the sample matrix, poor ionization efficiency in the MS source, ion suppression from co-eluting compounds, and suboptimal chromatographic conditions leading to poor peak shape.[1] The inherent low abundance of some acylcarnitine species in biological samples can also contribute to weak signals.[2][3]
Q2: How can I improve the ionization efficiency of this compound?
This compound, like other acylcarnitines, is typically analyzed using electrospray ionization (ESI) in positive ion mode.[2] To enhance ionization:
-
Mobile Phase Additives: The addition of ammonium acetate to the mobile phase can improve ionization efficiency.[4]
-
Derivatization: Chemical derivatization is a common strategy to increase signal intensity. Butylation of the carboxyl group has been shown to increase ionization efficiency.[2][5] Another method involves derivatization with 3-nitrophenylhydrazine (3NPH), which modifies the carboxyl groups of acylcarnitines, leading to a significant increase in signal intensity.[6][7]
Q3: What are the recommended sample preparation techniques for this compound?
Effective sample preparation is crucial for minimizing matrix effects and improving analyte recovery.
-
Protein Precipitation: A common and straightforward method is protein precipitation using a cold organic solvent like a 1:1 mixture of methanol and acetonitrile.[8]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte. Silica-based C18 cartridges are often employed for this purpose.[8][9]
-
Internal Standards: The use of a suitable internal standard, such as a deuterated analog, is highly recommended to compensate for variations in sample preparation and ionization efficiency.[4]
Q4: Can derivatization improve the chromatographic retention of this compound?
Yes, derivatization can be employed to improve the retention of acylcarnitines, particularly on reversed-phase columns.[3] While this compound is a long-chain acylcarnitine and generally shows better retention than short-chain acylcarnitines, derivatization can still be beneficial for method robustness. Butylation is a common derivatization technique for acylcarnitines.[2]
Q5: What are the characteristic fragment ions of acylcarnitines in MS/MS analysis?
In positive ion ESI-MS/MS, acylcarnitines exhibit a characteristic fragmentation pattern. A prominent and commonly observed fragment ion is at m/z 85.[2][4] This fragment is often used for quantification in Multiple Reaction Monitoring (MRM) mode. Other diagnostic fragments can also be observed, which aid in the structural confirmation of the acylcarnitine.[10]
Troubleshooting Guide for Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow the systematic troubleshooting workflow outlined below.
Caption: A troubleshooting workflow for addressing low signal intensity of this compound.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Acylcarnitines
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation | Addition of a cold organic solvent (e.g., methanol/acetonitrile) to precipitate proteins.[8] | Simple, fast, and requires minimal method development. | May result in significant matrix effects due to co-precipitation of other components. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid-phase cartridge (e.g., C18) to retain the analyte, which is then eluted with a stronger solvent.[8][9] | Provides a cleaner extract, reduces matrix effects, and can concentrate the analyte. | More time-consuming and requires method development to optimize loading, washing, and elution steps. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide very clean extracts. | Can be labor-intensive and may require larger volumes of organic solvents. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is adapted from methods described for the extraction of acylcarnitines and related lipid molecules.[8]
Materials:
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Cold (-20°C) 1:1 (v/v) methanol:acetonitrile
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 70:30 methanol:water)
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of cold 1:1 methanol:acetonitrile to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample on ice for 20 minutes.
-
Centrifuge the sample at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Derivatization of Acylcarnitines with 3-Nitrophenylhydrazine (3NPH)
This protocol is based on a published method for increasing the signal intensity of acylcarnitines.[7]
Materials:
-
Dried sample extract
-
25 mM 3-nitrophenylhydrazine (3NPH) in 35% acetonitrile
-
25 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water
-
0.396% pyridine in water
-
Lyophilizer or vacuum concentrator
-
Reconstitution solvent (e.g., water)
Procedure:
-
To the dried sample extract, sequentially add:
-
5 µL of 25 mM 3NPH solution.
-
2.5 µL of 25 mM EDC solution.
-
0.4 µL of 0.396% pyridine solution.
-
-
Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.
-
Lyophilize the samples to dryness.
-
Reconstitute the derivatized sample in 30 µL of water prior to LC-MS injection.
References
- 1. zefsci.com [zefsci.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity quantification of acylcarnitines using the SCIEX 7500 system [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Arachidonoylcarnitine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Arachidonoylcarnitine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation necessary for this compound isomer analysis?
A1: Direct infusion mass spectrometry (MS) cannot differentiate between isomers of this compound because they have the same mass-to-charge ratio (m/z). Chromatographic separation, typically using liquid chromatography (LC), is essential to physically separate the isomers before they enter the mass spectrometer, allowing for their individual detection and quantification.[1][2]
Q2: What are the common types of this compound isomers?
A2: this compound isomers can include:
-
Positional isomers: Arising from the different positions of the double bonds in the arachidonic acid acyl chain.
-
Stereoisomers: Enantiomers (L- and D-carnitine) and diastereomers. L-carnitine is the biologically active form.
Q3: What are the most common chromatographic techniques for separating this compound isomers?
A3: The most common techniques are:
-
Reversed-Phase (RP) Liquid Chromatography: Often using C8 or C18 columns, this is a widely used and robust method for separating long-chain acylcarnitines.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to RP-LC that can provide different selectivity for these polar compounds and does not require derivatization.[3][4]
Q4: Is derivatization required for the analysis of this compound isomers?
A4: Derivatization is not strictly necessary but is often employed to improve chromatographic retention and ionization efficiency, especially for shorter-chain acylcarnitines.[5][6] A common method is butylation to form butyl esters. However, methods for underivatized acylcarnitines are also available.
Q5: What are the typical mass spectrometric detection methods for this compound isomers?
A5: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI+) is the standard.[1][7] Common scan modes include:
-
Precursor Ion Scan: Scanning for a common fragment ion of acylcarnitines (e.g., m/z 85 for underivatized, m/z 99 for butylated) to identify all acylcarnitines in a sample.[8]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis of specific isomers, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column | For basic analytes like carnitines, interactions with residual silanols on the silica-based column can cause peak tailing. Solution: Use an end-capped column or add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to mask silanol interactions and improve peak shape.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting.[9] Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Solution: Reconstitute the sample in a solvent that is similar in strength to the initial mobile phase conditions. |
| Column Contamination or Void | Accumulation of matrix components on the column frit or the formation of a void at the column inlet can lead to peak tailing and splitting.[10][11] Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, flush the column. If a void is present, the column may need to be replaced. |
Issue 2: Inconsistent or Drifting Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between injections, especially in gradient elution, can cause retention time shifts. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration. |
| Mobile Phase Composition Changes | Inaccurate mobile phase preparation or changes in composition due to evaporation of volatile organic solvents can lead to drifting retention times. Solution: Prepare mobile phases fresh daily and keep solvent bottles capped. Verify the performance of the pump and mixing system.[10] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.[12] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: Monitor column performance with a quality control (QC) sample. If retention times consistently shift and peak shape deteriorates, the column may need to be replaced. |
Issue 3: Low Signal Intensity or Ion Suppression
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can compete with the analyte for ionization, leading to reduced signal intensity (ion suppression).[13][14][15] Solution: Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7] |
| Use of Internal Standards | To compensate for ion suppression and other sources of variability, use a stable isotope-labeled internal standard (SIL-IS) for each analyte if possible. The SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification.[5] |
| Suboptimal MS Source Conditions | Incorrect settings for parameters like ion spray voltage, temperature, and gas flows can lead to poor ionization and low signal. Solution: Optimize the MS source conditions for this compound by infusing a standard solution and adjusting parameters to maximize the signal. |
| Mobile Phase Additives | Some mobile phase additives, like trifluoroacetic acid (TFA), can cause significant ion suppression. Solution: If possible, use additives that are more compatible with MS, such as formic acid or ammonium formate. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standards.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters for this compound Isomers
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific m/z values would be set for the precursor and product ions of this compound and its internal standard. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. longdom.org [longdom.org]
- 14. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Addressing the chemical instability and degradation of Arachidonoylcarnitine standards.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability and degradation of Arachidonoylcarnitine standards.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound standard degradation?
A1: The primary cause of this compound degradation is hydrolysis. This chemical reaction breaks the ester bond, resulting in the formation of free L-carnitine and arachidonic acid. This process can be accelerated by factors such as elevated temperature, high humidity, and suboptimal pH conditions.[1]
Q2: What are the ideal long-term storage conditions for this compound standards?
A2: For long-term stability, this compound standards should be stored at -20°C or, preferably, -80°C. The standard should be kept in a tightly sealed container, protected from moisture and light. It is often supplied in an organic solvent such as chloroform or ethanol; storing it as a solution in a dry organic solvent is recommended over aqueous solutions.
Q3: How long is an aqueous solution of this compound stable?
A3: Aqueous solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis. If you must prepare an aqueous solution, it should be used as quickly as possible, ideally within the same day. For temporary storage, keep the aqueous solution on ice and protected from light.
Q4: Can I repeatedly freeze and thaw my this compound standard?
A4: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially accelerate degradation. It is best practice to aliquot the standard into smaller, single-use vials upon first use to minimize the number of times the main stock is warmed.
Q5: What are the observable signs of this compound degradation in my experimental results?
A5: Degradation of your this compound standard can manifest in several ways in your analytical data (e.g., LC-MS/MS analysis):
-
A decrease in the peak area or intensity of the this compound parent ion.
-
An increase in the peak areas or intensities of free L-carnitine and arachidonic acid.
-
The appearance of unexpected peaks in your chromatogram.
-
Poor reproducibility of results between experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound standards.
| Issue | Potential Cause | Recommended Action |
| Low or no signal for this compound | 1. Degraded Standard: The standard may have degraded due to improper storage or handling. 2. Inappropriate Solvent: The standard may not be soluble in the chosen solvent. 3. Instrumental Issues: Problems with the mass spectrometer or chromatography system. | 1. Verify the storage conditions and age of the standard. If degradation is suspected, use a fresh, unopened standard. 2. Ensure the solvent used is appropriate for this compound (e.g., chloroform, ethanol, DMSO). 3. Perform instrument calibration and a system suitability test with a known stable compound. |
| High background or interfering peaks | 1. Contaminated Solvents or Glassware: Impurities in solvents or on glassware can interfere with the analysis. 2. Sample Matrix Effects: Components in the sample matrix may co-elute with this compound. 3. Degradation Products: Peaks from L-carnitine or arachidonic acid may be present. | 1. Use high-purity solvents (e.g., LC-MS grade) and thoroughly clean all glassware. 2. Optimize the chromatographic method to improve the separation of this compound from matrix components. 3. Analyze for the presence of expected degradation products to confirm if the standard has degraded. |
| Inconsistent or non-reproducible results | 1. Standard Instability in Solution: The standard may be degrading in the prepared working solution. 2. Inconsistent Sample Preparation: Variations in sample preparation steps can lead to variability. 3. Fluctuations in Instrument Performance: Drifts in instrument sensitivity can affect reproducibility. | 1. Prepare fresh working solutions for each experiment. Avoid storing working solutions for extended periods, especially in aqueous buffers. 2. Follow a standardized and validated sample preparation protocol precisely for all samples. 3. Monitor instrument performance throughout the analytical run using quality control samples. |
Quantitative Data on Stability
The stability of this compound is significantly influenced by temperature and pH. The following table provides illustrative data on the expected degradation of a long-chain acylcarnitine standard under various conditions. Note that these are representative values and actual degradation rates may vary.
| Condition | Parameter | Value | Time | Expected Degradation (%) |
| Temperature | Storage Temperature | -80°C | 1 year | < 2% |
| Storage Temperature | -20°C | 1 year | < 5% | |
| Storage Temperature | 4°C (in organic solvent) | 1 month | 5 - 10% | |
| Storage Temperature | 4°C (in aqueous buffer) | 1 week | 10 - 20% | |
| Room Temperature (~25°C) | 24 hours | > 10% | ||
| pH (in aqueous buffer at 4°C) | pH | 4.0 | 24 hours | 5 - 10% |
| pH | 7.0 | 24 hours | < 5% | |
| pH | 9.0 | 24 hours | > 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of an this compound standard under stress conditions to understand its degradation profile.
Materials:
-
This compound standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis; daily for thermal and photodegradation), withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the initial mobile phase.
-
Analyze the samples by a validated stability-indicating LC-MS/MS method to quantify the remaining this compound and identify major degradation products.
-
Protocol 2: Quantitative Analysis of this compound and its Degradation Products by LC-MS/MS
Objective: To quantify the amount of intact this compound and its primary degradation products (L-carnitine and arachidonic acid).
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 50% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+) for this compound and L-carnitine; Negative electrospray ionization (ESI-) for arachidonic acid.
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion to a characteristic product ion.
-
L-carnitine: Monitor the transition of the parent ion to a characteristic product ion.
-
Arachidonic acid: Monitor the transition of the parent ion to a characteristic product ion.
-
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards for this compound, L-carnitine, and arachidonic acid in the appropriate solvent.
-
Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.
-
Injection and Analysis: Inject the prepared standards and samples onto the LC-MS/MS system and acquire data in MRM mode.
-
Data Processing: Integrate the peak areas for each analyte and construct a standard curve. Quantify the concentration of each analyte in the experimental samples using the standard curve.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical flow of a stability testing protocol.
References
Best practices for normalizing Arachidonoylcarnitine data in metabolomics studies.
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for normalizing Arachidonoylcarnitine (C20:4) data in metabolomics studies. Proper normalization is critical for mitigating technical and biological variations, ensuring the reliability and interpretability of your results.[1]
Frequently Asked Questions (FAQs)
Q1: Why is normalization of this compound data essential in metabolomics?
Normalization is a crucial preprocessing step that aims to remove unwanted, non-biological variation from your data.[2] Its primary purposes are:
-
To Correct for Systematic Variation: It adjusts for variations introduced during sample preparation, analysis, and data acquisition, such as differences in sample volume, instrument drift, or ion suppression in mass spectrometry (MS).[1][3]
-
To Enhance Comparability: Normalization makes metabolic measurements across different samples and batches comparable, which is essential for downstream statistical analysis.[1]
-
To Reveal True Biological Differences: By minimizing technical noise, normalization helps ensure that the observed differences in this compound levels are due to actual biological factors rather than experimental artifacts.[1]
Q2: What are the most common sources of variation I need to address?
Variation in metabolomics data can arise from multiple sources throughout the experimental workflow:
-
Pre-analytical Variation: Differences in sample collection, handling, and storage can significantly alter metabolite concentrations.[4] Factors like fasting status, time of day, and processing delays are critical.[5]
-
Analytical Variation: This includes technical variability from the analytical instrument itself, such as instrument drift over a long run, and batch effects if samples are analyzed in multiple sets.[1][6]
-
Extraction and Measurement Variation: In mass spectrometry, phenomena like ion suppression or enhancement can affect the accuracy of measurements.[1] Inconsistent extraction efficiency between samples can also introduce significant error.
Q3: What is the gold-standard normalization strategy for targeted this compound quantification?
For targeted quantification of specific metabolites like this compound, Internal Standardization (ISN) is the most robust and widely recommended method.[1][2] This approach involves adding a known concentration of a specific compound—the internal standard—to every sample, standard, and quality control (QC) sample before processing.[7] The intensity of the target analyte (this compound) is then divided by the intensity of the internal standard to calculate a response ratio. This ratio corrects for variability in sample preparation and instrument response.
Q4: How do I select an appropriate internal standard for this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., d3-Arachidonoylcarnitine or ¹³C-Arachidonoylcarnitine). SIL standards have nearly identical chemical and physical properties to the target analyte, meaning they behave similarly during extraction, derivatization, and ionization, but are distinguishable by mass in the mass spectrometer.[8]
If a specific SIL standard for this compound is unavailable, a SIL analog from the same chemical class (e.g., another long-chain acylcarnitine like d3-hexadecanoyl-carnitine) can be used, though it may not correct for all matrix effects as effectively.[8][9]
Q5: What are alternative normalization methods if I cannot use an internal standard?
While ISN is preferred for targeted analysis, several other methods can be applied, particularly in untargeted or semi-targeted studies. These methods typically adjust the data based on properties of the entire dataset.
| Normalization Method | Principle | Advantages | Limitations |
| Internal Standardization (ISN) | The signal of each metabolite is divided by the signal of a co-analyzed internal standard of known concentration.[2] | Corrects for sample-specific variations in extraction, derivatization, and instrument response.[1] Considered the gold standard for targeted analysis. | Requires a suitable internal standard for each analyte or class of analytes. Can be costly. |
| Probabilistic Quotient Normalization (PQN) | Corrects for dilution effects by calculating a median quotient of the intensities of all metabolites in a sample relative to a reference spectrum (often the median spectrum of all samples).[1] | Robust against outliers and effective at removing technical biases and batch effects.[1] | Assumes that, on average, the concentration of most metabolites does not change across the samples. |
| Median Normalization | The signal of each metabolite is divided by the median signal of all metabolites within that same sample.[1] | Simple to implement and robust against extreme outliers within a sample's metabolite profile. | Assumes the median intensity accurately reflects the central tendency of metabolite abundance and that this should be consistent across samples.[1] |
| Total Sum Normalization (or TIC Normalization) | The signal of each metabolite is divided by the sum of all measured signals in that sample (Total Ion Current in MS).[2][10] | Simple and widely used for standardizing data to account for differences in overall signal intensity. | Highly sensitive to a few high-intensity metabolites, which can skew the normalization factor. Assumes total metabolite concentration is constant across all samples.[11] |
Q6: How should I manage and correct for batch effects?
Batch effects occur when samples are analyzed in different groups or on different days, introducing systematic variation.
-
Randomize Sample Injection Order: The most critical step is to randomize the injection order of your samples so that biological groups are distributed evenly across all batches.
-
Use Pooled Quality Control (QC) Samples: Create a pooled QC sample by combining small aliquots from every study sample. Inject this pooled QC periodically throughout the analytical run (e.g., every 5-10 samples) and at the beginning and end of each batch.[4][12]
-
Monitor QC Samples: The signal for this compound in the QC samples should remain stable. A drift or jump in the QC signal indicates a batch effect.
-
Apply Statistical Correction: If batch effects are detected, they can be corrected using algorithms like Batch Normalization by Standardizing Means and Variances (BANS) or by using the QC sample data to model and remove the unwanted trend (e.g., using LOESS regression).
Experimental Protocols & Methodologies
General Workflow for this compound Analysis
This diagram illustrates the typical workflow from sample collection to final data analysis in a metabolomics study focusing on this compound.
Caption: High-level workflow for this compound metabolomics analysis.
Protocol: Sample Preparation and Derivatization
This protocol is a generalized example for the analysis of acylcarnitines from plasma.[8]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquot: Transfer a small volume (e.g., 10-50 µL) of plasma to a new microcentrifuge tube.
-
Add Internal Standard: Add a precise volume of a working solution containing the stable isotope-labeled internal standard(s) to each sample.[7]
-
Protein Precipitation: Add a larger volume of cold organic solvent (e.g., methanol or acetonitrile, often 4:1 v/v) to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Extract Supernatant: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry Down: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Derivatization (Butylation): To improve chromatographic separation and ionization efficiency of acylcarnitines, they are often derivatized to their butyl-esters.[8]
-
Reconstitute the dried extract in a solution of 3 M HCl in n-butanol.
-
Heat the mixture at 65°C for 15-20 minutes.[8]
-
Dry the sample again under nitrogen.
-
-
Final Reconstitution: Reconstitute the final dried residue in a solvent compatible with the LC-MS mobile phase (e.g., 50% acetonitrile/water) for injection.
Protocol: Internal Standard Normalization (ISN)
This diagram outlines the logical steps for performing internal standard normalization.
Caption: Logic flow for the Internal Standard Normalization (ISN) process.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High Variability in Quality Control (QC) Samples | 1. Inconsistent sample preparation or extraction. 2. Errors in internal standard addition. 3. Instrument instability (LC pressure fluctuations, MS sensitivity drift).[13] | 1. Review your Standard Operating Procedures (SOPs) for sample preparation to ensure consistency. 2. Use an automated liquid handler for precise reagent addition. 3. Run a system suitability test to check instrument performance before starting the batch.[13] 4. Ensure the pooled QC sample is homogenous. |
| Poor Signal or Inconsistent Detection of this compound | 1. Inefficient extraction from the sample matrix. 2. Significant ion suppression due to matrix effects.[1] 3. Incomplete derivatization. 4. Suboptimal LC-MS/MS parameters. | 1. Optimize the extraction solvent and procedure. 2. Dilute the sample extract to reduce matrix effects. 3. Optimize derivatization conditions (time, temperature, reagent concentration).[8] 4. Perform infusion-based tuning of the mass spectrometer for this compound to optimize collision energy and other parameters. |
| Normalized Data Still Shows Batch Effects or Trends | 1. The chosen normalization method was insufficient to correct the variation. 2. The internal standard is not behaving similarly to this compound (if not a SIL-IS). 3. A severe, non-linear instrument drift occurred. | 1. Apply a post-normalization batch correction algorithm based on the QC sample data. 2. Re-evaluate the choice of internal standard for future studies. 3. If the drift is severe, the batch may need to be re-analyzed after instrument maintenance. |
| Statistical Analysis Yields No Significant Results Despite Apparent Trends | 1. High residual variance after normalization is obscuring biological signals.[14] 2. The statistical test used is inappropriate for the data distribution. | 1. Consider more advanced normalization strategies like NOMIS, which uses multiple internal standards to create an optimal normalization factor for each metabolite.[11] 2. Perform a log transformation of the normalized data before statistical analysis to better approximate a normal distribution.[3] |
References
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chromsystems.com [chromsystems.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality assurance and quality control reporting in untargeted metabolic phenotyping: mQACC recommendations for analytical quality management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.cn [documents.thermofisher.cn]
- 14. performing statistics on normalized data [groups.google.com]
How to avoid contamination during Arachidonoylcarnitine sample preparation.
Welcome to the technical support center for arachidonoylcarnitine sample preparation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the integrity of their samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when preparing this compound samples?
A1: Contamination can arise from various sources, compromising the accuracy of your results. Key sources include:
-
External Environment: Dust, aerosols, and airborne particles in the laboratory can introduce contaminants.
-
Consumables: Plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and other compounds can leach from plastic tubes, pipette tips, and collection containers.[1] These can interfere with mass spectrometry assays.
-
Reagents and Solvents: Impurities in solvents, buffers, and other reagents can introduce exogenous materials.
-
Cross-Contamination: Residue from previously handled samples or standards can be a significant source of error.
-
Sample Collection: The collection process itself can introduce contaminants. For instance, in blood collection, hemolysis can release intracellular components that alter the metabolic profile.[1] For saliva samples, food and oral hygiene products are potential contaminants.[2]
Q2: How can I prevent contamination from plasticware?
A2: To minimize contamination from plastic consumables, follow these best practices:
-
Use High-Quality Materials: Whenever possible, use glass or polypropylene tubes and pipette tips that are certified as "contaminant-free" or "for mass spectrometry."
-
Pre-Rinse Equipment: Rinse all glassware and plasticware with a high-purity solvent (e.g., methanol or isopropanol) that will be used in the extraction process.
-
Avoid Certain Plastics: Be cautious with tubes that have polymeric film coatings, as these can interfere with subsequent analyses.[1]
-
Solvent Compatibility: Ensure that the solvents used in your extraction protocol are compatible with the plasticware to prevent leaching.
Q3: What steps should I take to minimize enzymatic degradation of this compound during sample preparation?
A3: this compound is susceptible to enzymatic degradation. To maintain sample integrity, it is crucial to halt enzymatic activity immediately after sample collection.[3][4]
-
Immediate Quenching: The most effective method is to quench enzymatic activity with cold organic solvents, such as methanol, immediately after sample collection.[3][4]
-
Flash Freezing: Snap-freezing the sample in liquid nitrogen (-196°C) is a widely used technique to drastically reduce enzymatic degradation.[3][4] Samples should ideally be kept at low temperatures (≤ -40°C) throughout preparation.[3]
-
Heat Treatment: In some cases, heat treatment (above 80°C) can be used to inactivate lipases and other enzymes.[4] However, the stability of this compound under these conditions should be verified.
Q4: My this compound levels are inconsistent across replicates. What could be the cause?
A4: Inconsistent results are often due to variability in sample handling and preparation.[2] Key factors include:
-
Inconsistent Timing: Delays between sample collection and processing can lead to metabolite degradation.[5] It is critical to have a standardized and rapid workflow.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade sensitive metabolites like this compound.[6] It is highly recommended to aliquot samples into smaller volumes before freezing to avoid this.[6][7]
-
Inadequate Homogenization: For tissue samples, incomplete homogenization can lead to non-uniform extraction and variable results.
-
Extraction Inefficiency: The choice of extraction solvent and method can significantly impact the recovery of long-chain acylcarnitines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in mass spectrometry data | Contamination from plasticware or solvents. | Use high-purity solvents and pre-rinsed glass or certified polypropylene tubes. Run a solvent blank to identify contaminant peaks.[2] |
| Low or undetectable this compound levels | Degradation during sample handling or storage. | Quench samples immediately with cold methanol or flash-freeze in liquid nitrogen.[3][4] Store extracts at -80°C in an inert atmosphere. |
| Inefficient extraction. | Optimize the extraction protocol. Methods like the Folch or Bligh-Dyer extraction are generally effective for lipids.[8][9] The choice of solvent is critical; polar solvents are generally better for extracting acylcarnitines.[8] | |
| High variability between sample replicates | Inconsistent sample processing. | Standardize all steps of the protocol, from collection to extraction.[2] Minimize the time between sample collection and quenching. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use volumes before the initial freezing to prevent degradation from repeated thawing.[6][7] | |
| Evidence of oxidation in the sample | Exposure to air and light. | Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[8] Store samples and extracts in airtight containers, protected from light.[3][4] |
Experimental Protocols
Protocol 1: Blood Plasma/Serum Sample Preparation for this compound Analysis
-
Blood Collection:
-
Plasma/Serum Separation:
-
Centrifuge the blood sample according to standard protocols (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma or serum. The centrifugation temperature should be kept low to minimize enzymatic activity.[1]
-
-
Quenching and Protein Precipitation:
-
To a 100 µL aliquot of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard and an antioxidant (e.g., 0.01% BHT).[8]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Extraction:
-
Incubate the mixture at -20°C for 20 minutes to further precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 100 µL of 50:50 methanol:water).
-
-
Storage:
Protocol 2: Tissue Sample Preparation for this compound Analysis
-
Tissue Collection:
-
Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer in a pre-chilled tube containing ice-cold extraction solvent (e.g., a mixture of chloroform, isopropanol, and methanol).[8]
-
-
Lipid Extraction (Modified Folch Method):
-
Phase Separation:
-
After extraction, induce phase separation by adding water.
-
Centrifuge to separate the aqueous and organic layers. This compound will partition into the polar (upper aqueous/methanol) phase.
-
-
Drying and Reconstitution:
-
Carefully collect the polar phase.
-
Dry the extract under nitrogen gas.
-
Reconstitute in a solvent compatible with your analytical method.
-
-
Storage:
Visual Guides
Caption: Workflow for this compound Sample Preparation.
Caption: Contamination Prevention Strategy.
References
- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. metabolon.com [metabolon.com]
- 6. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dealing with low abundance of Arachidonoylcarnitine in certain cell types.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low abundance of Arachidonoylcarnitine (C20:4) in cell-based experiments.
I. Troubleshooting Guides
This section offers solutions to common challenges in detecting and increasing cellular levels of this compound.
Problem 1: this compound levels are below the limit of detection (LOD) of the LC-MS/MS instrument.
Possible Causes and Solutions:
-
Insufficient Cell Number: The starting cell number may be too low to yield a detectable amount of the metabolite.
-
Solution: Increase the number of cells harvested for analysis. Aim for a cell pellet of at least 1 million cells. It has been shown that metabolite concentrations generally increase with a higher cell count.[1]
-
-
Suboptimal Extraction: The extraction method may not be efficient for long-chain acylcarnitines.
-
Inefficient Ionization: this compound may not ionize efficiently under the current mass spectrometry settings.
-
Matrix Effects: Co-eluting compounds from the cell matrix can suppress the ionization of this compound.
Problem 2: Difficulty in reliably quantifying this compound due to low signal-to-noise ratio.
Possible Causes and Solutions:
-
Low Cellular Abundance: The specific cell type under investigation may inherently have very low basal levels of this compound.
-
Solution 1: Precursor Supplementation. Increase the intracellular pool of precursors for this compound synthesis. This can be achieved by supplementing the culture medium with its precursors, L-carnitine and arachidonic acid.
-
Solution 2: Inhibition of Fatty Acid Beta-Oxidation. Block the breakdown of long-chain acylcarnitines, leading to their accumulation. This can be accomplished by treating the cells with an inhibitor of carnitine palmitoyltransferase I (CPT1), such as Etomoxir.[7][8]
-
-
In-source Fragmentation: Long-chain acylcarnitines can be prone to fragmentation in the ion source of the mass spectrometer, leading to a weaker signal for the precursor ion.
II. Frequently Asked Questions (FAQs)
FAQs: Enhancing Cellular this compound Levels
Q1: How can I increase the intracellular concentration of this compound in my cell culture experiments?
A1: You can employ two primary strategies:
-
Precursor Supplementation: Increase the availability of the building blocks for this compound. This involves supplementing your cell culture medium with L-carnitine and arachidonic acid.
-
Inhibition of Beta-Oxidation: Prevent the metabolic breakdown of long-chain acylcarnitines. This is typically achieved by using a chemical inhibitor of the carnitine palmitoyltransferase I (CPT1) enzyme, such as Etomoxir.[8][10]
Q2: What are the recommended concentrations and incubation times for L-carnitine supplementation?
A2: The optimal concentration and time can be cell-type dependent. However, a general starting point is to supplement the cell culture medium with 0.5 mM to 5 mM L-carnitine for 24 to 48 hours.[11][12]
Q3: What are the recommended concentrations and incubation times for arachidonic acid supplementation?
A3: Arachidonic acid can be cytotoxic at high concentrations. A typical starting concentration is 10-50 µM for 24 to 48 hours. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: What is a suitable concentration and treatment duration for Etomoxir to inhibit beta-oxidation and increase long-chain acylcarnitines?
A4: A concentration range of 50-200 µM Etomoxir for 24 to 48 hours is commonly used to inhibit fatty acid oxidation and lead to an accumulation of long-chain acylcarnitines.[7][13] Note that at higher concentrations, Etomoxir can have off-target effects, so it is crucial to use the lowest effective concentration.[7][14]
FAQs: LC-MS/MS Analysis of this compound
Q5: What is the best method for extracting this compound from adherent cells?
A5: A widely used and effective method involves the following steps:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl to remove media components.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge to pellet cell debris.
-
The supernatant contains the metabolites and can be used for LC-MS/MS analysis.[2][3][4]
Q6: How can I avoid in-source fragmentation of this compound during LC-MS/MS analysis?
A6: In-source fragmentation can be minimized by carefully optimizing the ion source parameters. Gradually decrease the cone voltage (or fragmentor voltage) to find the optimal setting that maximizes the precursor ion signal while minimizing the appearance of fragment ions. Monitoring for the characteristic neutral loss of trimethylamine (59 Da) can be indicative of in-source fragmentation.[9]
Q7: Are there any issues with isomeric forms of this compound?
A7: While this compound itself has a specific structure, other long-chain acylcarnitines can have isomers (same mass, different structure) that may co-elute chromatographically. Proper chromatographic separation is key to distinguish between different acylcarnitine species. Using a C18 column with a suitable gradient can often resolve many acylcarnitine isomers.[5][15]
III. Data Presentation
Table 1: Expected Fold-Change in Long-Chain Acylcarnitines with Different Enhancement Strategies.
| Treatment | Cell Type | Concentration | Duration | Expected Fold-Change in Long-Chain Acylcarnitines | Reference |
| Etomoxir | BT549 breast cancer cells | 10 µM | 48 hours | > 5-fold decrease (indicative of CPT1 inhibition) | [7][8] |
| Etomoxir | HeLa cells | Not specified | Not specified | Significant decrease | [7] |
| L-Carnitine | Bovine peripheral blood mononuclear cells | Dietary supplementation | Not applicable | Increased intracellular carnitine | [16] |
Note: Specific fold-change data for this compound is often not reported individually but as part of the total long-chain acylcarnitine pool. The provided data indicates the effectiveness of these treatments in modulating the acylcarnitine profile.
IV. Experimental Protocols
Protocol 1: Enhancement of this compound by Precursor Supplementation
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Supplementation:
-
Prepare a stock solution of L-carnitine (e.g., 100 mM in sterile water).
-
Prepare a stock solution of arachidonic acid (e.g., 10 mM in ethanol).
-
Add L-carnitine to the cell culture medium to a final concentration of 1 mM.
-
Add arachidonic acid to the cell culture medium to a final concentration of 20 µM.
-
Include a vehicle control (medium with the same amount of ethanol used for the arachidonic acid stock).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold 0.9% NaCl.[2]
-
Add 1 mL of ice-cold 80% methanol to each well.[2]
-
Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a validated method for acylcarnitine quantification.
Protocol 2: Enhancement of this compound by Inhibition of Beta-Oxidation
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Treatment:
-
Prepare a stock solution of Etomoxir (e.g., 10 mM in DMSO).
-
Add Etomoxir to the cell culture medium to a final concentration of 100 µM.
-
Include a vehicle control (medium with the same amount of DMSO).
-
-
Incubation: Incubate the cells for 24 hours.
-
Cell Harvesting and Metabolite Extraction: Follow the steps outlined in Protocol 1.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a validated method for acylcarnitine quantification.
V. Visualizations
Caption: Signaling pathway for this compound synthesis and the point of inhibition by Etomoxir.
Caption: Experimental workflow for increasing and quantifying cellular this compound.
Caption: Logical troubleshooting workflow for low this compound signal in LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rockefeller.edu [rockefeller.edu]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 16. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Arachidonoylcarnitine as a Potential Biomarker for Cardiovascular Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomarkers to improve the risk stratification and management of cardiovascular disease (CVD) is a continuous endeavor in the scientific community. Among the emerging candidates, arachidonoylcarnitine (C20:4), a long-chain acylcarnitine, has garnered attention for its potential role in the pathophysiology of cardiometabolic disorders. This guide provides a comprehensive comparison of this compound with established CVD biomarkers, supported by available experimental data and detailed methodologies, to aid in its validation and potential clinical utility.
Performance of this compound as a CVD Biomarker
Current research suggests a significant association between the presence of this compound and adverse cardiometabolic outcomes. A key study investigating a cohort of hypertensive patients treated with atenolol found that the presence of this compound was significantly associated with increased blood glucose levels.[1] Nominal associations were also observed with decreased high-density lipoprotein cholesterol (HDL-C) and a blunted blood pressure-lowering response to the medication.[1]
While direct head-to-head comparisons with established biomarkers like C-reactive protein (CRP), troponins, and B-type natriuretic peptide (BNP) in terms of diagnostic and prognostic performance metrics such as sensitivity, specificity, and Area Under the Curve (AUC) are not yet extensively available in published literature, the existing data positions this compound as a potential marker of metabolic dysfunction linked to cardiovascular risk.
Table 1: Quantitative Data Summary for this compound as a Biomarker
| Biomarker | Patient Cohort | Associated Outcome | Statistical Significance (p-value) |
| This compound (C20:4) | Hypertensive patients on atenolol (n=224) | Increased blood glucose | 0.0002[1] |
| Decreased HDL-C | 0.017[1] | ||
| Reduced systolic blood pressure lowering | 0.006[1] | ||
| Reduced diastolic blood pressure lowering | 0.002[1] |
Comparison with Established Cardiovascular Biomarkers
The value of a novel biomarker is determined by the additional information it provides beyond established markers. Here, we compare the potential utility of this compound with that of CRP, troponins, and BNP.
Table 2: Comparison of this compound with Established CVD Biomarkers
| Biomarker | Biological Role | Clinical Utility in CVD | Comparison with this compound |
| This compound | Involved in fatty acid metabolism and transport into mitochondria.[2] May reflect mitochondrial stress and altered substrate utilization. | Potential marker for adverse cardiometabolic responses and personalized hypertension treatment.[1] | Provides insights into metabolic dysregulation, a key component of CVD pathophysiology that is not directly measured by inflammatory or cardiac stress markers. |
| C-Reactive Protein (CRP) | Acute-phase reactant, marker of systemic inflammation. | Risk prediction for future cardiovascular events. | CRP reflects a general inflammatory state, while this compound may point towards a more specific metabolic perturbation within the cardiovascular system. |
| Troponins (cTnI, cTnT) | Structural proteins of cardiac muscle released upon myocyte injury. | Diagnosis of acute myocardial infarction. | Troponins are markers of acute cardiac damage, whereas this compound may serve as an earlier indicator of underlying metabolic disturbances that contribute to long-term cardiovascular risk. |
| B-type Natriuretic Peptide (BNP/NT-proBNP) | Hormones released by the heart in response to pressure and volume overload. | Diagnosis and prognosis of heart failure. | BNP reflects hemodynamic stress on the heart, while this compound may indicate cellular energy substrate imbalances that can precede or contribute to heart failure. |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The most common method for the quantification of acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a synthesized representation of methodologies described in the literature.[3][4][5][6][7]
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled analogue of this compound (e.g., D3-arachidonoylcarnitine).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Maintain the column at a constant temperature (e.g., 50°C).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to ensure separation of this compound from other acylcarnitines and endogenous plasma components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The precursor ion is the protonated molecule [M+H]+.
-
3. Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound standards.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Biological Relationships
The biological effects of this compound are intrinsically linked to the metabolism of its precursor, arachidonic acid, and the function of mitochondria in cellular bioenergetics.
This compound is formed from arachidonoyl-CoA, an activated form of arachidonic acid. This conversion allows for the transport of the fatty acid into the mitochondria for subsequent beta-oxidation and energy production. An accumulation of this compound may signify a bottleneck in mitochondrial fatty acid oxidation, a condition that has been implicated in the pathophysiology of cardiovascular diseases, including heart failure.
Furthermore, arachidonic acid itself is a precursor to a variety of pro-inflammatory signaling molecules, such as prostaglandins and leukotrienes. An altered flux through the arachidonic acid metabolic network, potentially reflected by changes in this compound levels, could therefore indicate an increased inflammatory state, a well-established driver of atherosclerosis and other cardiovascular pathologies.
References
- 1. bevital.no [bevital.no]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0006455) [hmdb.ca]
- 3. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. bevital.no [bevital.no]
- 6. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Differentiating the Signaling Roles of Arachidonoylcarnitine Versus Free Arachidonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a well-established precursor to a diverse array of potent signaling molecules, collectively known as eicosanoids. These lipids, including prostaglandins, leukotrienes, and thromboxanes, are pivotal in regulating inflammatory responses, immune function, and cardiovascular homeostasis.[1][2][3] Free AA is released from membrane phospholipids by the action of phospholipase A2 and is rapidly metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[1][3][4] In contrast, arachidonoylcarnitine, the ester of arachidonic acid and carnitine, has traditionally been viewed primarily as an intermediate in mitochondrial fatty acid β-oxidation. However, emerging evidence suggests that long-chain acylcarnitines, including this compound, may possess intrinsic signaling properties, distinct from their corresponding free fatty acids.[1][2] This guide provides a comprehensive comparison of the signaling roles of this compound and free arachidonic acid, supported by experimental data and detailed methodologies to facilitate further research in this area.
Comparative Overview of Signaling Pathways
Free arachidonic acid and this compound can initiate distinct and overlapping signaling cascades. The canonical pathway for free AA involves its enzymatic conversion into eicosanoids, which then act on specific G-protein coupled receptors to elicit downstream effects. This compound, on the other hand, may exert its effects through direct interaction with cellular components, by serving as a substrate for oxygenase enzymes, or through its conversion to arachidonoyl-CoA and subsequent metabolic fates.
Caption: Simplified signaling pathways of free arachidonic acid and this compound.
Quantitative Comparison of Biological Activities
To delineate the distinct biological effects of this compound and free arachidonic acid, a series of in vitro experiments can be performed. The following table summarizes key comparative data based on published findings for long-chain acylcarnitines and arachidonic acid.
| Biological Activity | This compound (or representative long-chain acylcarnitines) | Free Arachidonic Acid | Key References |
| Induction of Pro-inflammatory Cytokines (e.g., IL-6) | Dose-dependent increase in IL-6 production in C2C12 myotubes.[1] | Potent inducer of pro-inflammatory cytokine expression via eicosanoid production. | [1] |
| Activation of MAP Kinase Pathways (JNK, ERK, p38) | Activation of JNK, ERK, and p38 in C2C12 myotubes.[1] | Activates MAP kinase pathways, often downstream of eicosanoid receptor activation. | [1] |
| Induction of Cellular Stress and Apoptosis | Can induce cell permeability and death at higher concentrations.[1] | Can induce apoptosis, particularly in cancer cell lines. | [1] |
| Calcium Mobilization | Rapidly increases intracellular calcium in C2C12 myotubes.[1] | Can modulate intracellular calcium levels, often through its metabolites. | [1] |
| Metabolism by Oxygenases | Substrate for ALOX enzymes, producing HETE-carnitines. | Substrate for COX, LOX, and CYP enzymes, producing a wide range of eicosanoids.[1][3][4] |
Experimental Protocols for Differentiating Signaling Roles
To empirically dissect the signaling pathways of this compound from those of free arachidonic acid, the following experimental workflow is proposed.
References
- 1. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Arachidonic Acid Promotes Intestinal Regeneration by Activating WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Elevated Arachidonoylcarnitine: A Potential Diagnostic Biomarker for Cardiometabolic Risk
For Immediate Release
A growing body of clinical evidence suggests that elevated levels of arachidonoylcarnitine (C20:4), a long-chain acylcarnitine, may serve as a valuable biomarker for identifying individuals at risk of adverse cardiometabolic responses, particularly in the context of certain antihypertensive treatments. This guide provides a comprehensive comparison of this compound with other acylcarnitines, supported by data from a key clinical study, and details the experimental protocols for its measurement.
Comparative Analysis of Acylcarnitines in Predicting Adverse Cardiometabolic Responses
A clinical study investigating the effects of the beta-blocker atenolol on hypertensive patients revealed that the presence of this compound was significantly associated with adverse changes in key cardiometabolic markers.[1][2] The study analyzed 28 different acylcarnitines, providing a basis for comparing their potential as predictive biomarkers.
The following table summarizes the associations between various acylcarnitines and changes in glucose, high-density lipoprotein cholesterol (HDL-C), and blood pressure (BP) after treatment with atenolol.
| Biomarker | Associated Outcome | p-value |
| This compound (C20:4) | Increased Glucose | 0.0002 |
| Decreased HDL-C | 0.017 | |
| Less Systolic BP Lowering | 0.006 | |
| Less Diastolic BP Lowering | 0.002 | |
| Stearoylcarnitine (C18) | Increased Glucose | Nominally Significant |
| Oleoylcarnitine (C18:1) | Increased Glucose | Nominally Significant |
| Palmitoylcarnitine (C16) | Increased Glucose | Nominally Significant |
| Decanoylcarnitine (C10) | Increased Glucose | Nominally Significant |
| Succinylcarnitine (C4-DC) | Decreased HDL-C | Statistically Significant |
| 3-Hydroxy-palmitoleylcarnitine (C16:1-OH) | Decreased HDL-C | Nominally Significant |
| Myristoylcarnitine (C14) | Decreased HDL-C | Nominally Significant |
| 2-Methylbutyrylcarnitine (C5) | Decreased HDL-C | Nominally Significant |
| Tiglylcarnitine (C5:1) | Less BP Lowering | Nominally Significant |
| 3-Hydroxy-isovalerylcarnitine (C5-OH) | Less BP Lowering | Nominally Significant |
Data extracted from the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study.[1]
Experimental Protocols
The analysis of acylcarnitines in the aforementioned study was performed using a targeted liquid chromatography-mass spectrometry (LC/MS) method.
Sample Preparation: Serum samples were utilized for the analysis.
Liquid Chromatography:
-
System: Agilent 1290 HPLC
-
Column: 2.1 × 100 mm, 1.7 μm Waters Acquity UPLC BEH C18
-
Column Temperature: 50 °C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A 12.5-minute linear gradient was employed, starting with a low percentage of mobile phase B and gradually increasing to 95% B.[1]
Mass Spectrometry:
-
The specific mass spectrometry parameters for detection and quantification of the individual acylcarnitine species were established to ensure high sensitivity and specificity.
Signaling Pathway Context
This compound is an ester of carnitine and arachidonic acid. Arachidonic acid is a polyunsaturated omega-6 fatty acid involved in various signaling pathways, primarily those related to inflammation. The metabolism of arachidonic acid is a complex process that generates a wide range of bioactive lipid mediators.
Conclusion
The clinical data presented suggests that elevated this compound has significant potential as a diagnostic biomarker for identifying patients at higher risk of adverse cardiometabolic effects from specific medications like atenolol.[1][2] Its strong association with hyperglycemia, in particular, warrants further investigation. While other long-chain acylcarnitines also show associations, this compound emerged as a prominent indicator in this study. Future research should focus on validating these findings in broader patient populations and directly comparing the predictive power of this compound with established cardiovascular and metabolic risk markers.
References
- 1. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of Arachidonoylcarnitine in healthy versus diseased states.
For Researchers, Scientists, and Drug Development Professionals
Arachidonoylcarnitine (C20:4), a long-chain acylcarnitine, is emerging as a significant biomarker and potential modulator in a variety of physiological and pathological states. As an ester of carnitine and arachidonic acid, it sits at the crossroads of fatty acid metabolism and inflammatory signaling. Dysregulation of its levels has been implicated in a range of conditions, from cardiometabolic disorders to neurological diseases and cancer. This guide provides a comparative overview of this compound in healthy versus diseased states, supported by quantitative data, detailed experimental protocols for its analysis, and a visualization of its metabolic context.
Quantitative Comparison of Acylcarnitine Levels
The following table summarizes the plasma concentrations of various acylcarnitines, including long-chain species like this compound, in healthy individuals compared to those with prevalent diseases. It is important to note that specific quantitative data for this compound (C20:4) is not always available in the literature; therefore, data for total or other long-chain acylcarnitines are included to provide a broader context of metabolic dysregulation.
| Metabolite | Healthy Control Concentration (µM) | Disease State Concentration (µM) | Disease | Reference |
| Total Acylcarnitines | 9.6 ± 3.3 | 13.4 ± 5.9 | Terminal Cancer | [1] |
| Free Carnitine | 48.7 ± 16.3 | 46.1 ± 14.2 | Terminal Cancer | [1] |
| Acetyl-L-carnitine (C2) | 5.6 ± 1.3 | 3.5 ± 0.6 | Alzheimer's Disease | [2] |
| Acetyl-L-carnitine (C2) | 9.36 (8.57–10.23) | 7.49 (4.79–9.23) | Epicardial Artery Disease | [3] |
| Decanoyl-carnitine (C10) | 0.36 (0.19–0.44) | 0.00 (0.00–0.37) | Epicardial Artery Disease | [3] |
| Dodecenoyl-carnitine (C12:1) | 0.22 (0.18–0.24) | 0.17 (0.14–0.20) | Epicardial Artery Disease | [3] |
| cis-5-Tetradecenoyl-carnitine (C14:1) | 0.04 (0.03–0.05) | 0.03 (0.02–0.04) | Epicardial Artery Disease | [3] |
| This compound (C20:4) | Not consistently detected | Presence associated with increased glucose and decreased HDL-C | Hypertension (treated with atenolol) | [4][5] |
Note: Data is presented as mean ± standard deviation or median (interquartile range). The presence of this compound, rather than its specific concentration, was found to be a significant biomarker in some studies.[4][5]
Experimental Protocols
The quantification of this compound and other acylcarnitines in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species.
Sample Preparation: Plasma/Serum
A common and effective method for extracting acylcarnitines from plasma or serum involves protein precipitation followed by derivatization.
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.) to account for matrix effects and variations in extraction efficiency.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.
-
Derivatization (Butylation): To the supernatant, add 50 µL of 3N butanolic-HCl. Incubate the mixture at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic properties and ionization efficiency.[6]
-
Drying and Reconstitution: Evaporate the butanolic-HCl under a stream of nitrogen gas. Reconstitute the dried residue in a suitable solvent, such as 100 µL of the initial mobile phase, for LC-MS/MS analysis.
LC-MS/MS Analysis
The butylated acylcarnitines are then separated and quantified using a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acylcarnitines based on their hydrophobicity. A typical gradient might start at 20% B and ramp up to 95% B over several minutes.[4]
-
Flow Rate: A flow rate of 0.4 mL/min is commonly used.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its corresponding internal standard. For all acylcarnitines, a common product ion at m/z 85, corresponding to the carnitine moiety, is often monitored.
-
Signaling Pathways and Experimental Workflows
This compound is intrinsically linked to mitochondrial fatty acid β-oxidation. Its formation is a key step in the transport of arachidonic acid into the mitochondria for energy production. The following diagrams illustrate this fundamental metabolic pathway and a typical experimental workflow for metabolomic analysis.
Caption: Mitochondrial transport and β-oxidation of arachidonic acid.
Caption: Experimental workflow for acylcarnitine metabolomics.
Concluding Remarks
The study of this compound and other long-chain acylcarnitines is a rapidly advancing field. Current evidence strongly suggests that alterations in their plasma concentrations are indicative of underlying metabolic stress and mitochondrial dysfunction, which are hallmarks of many chronic diseases. While the presence of this compound has been linked to adverse cardiometabolic outcomes, further research is required to establish definitive concentration-based thresholds for disease risk and to fully elucidate its role in cellular signaling beyond its function in fatty acid transport. The standardized and robust analytical methods outlined in this guide provide a foundation for future studies aimed at validating this compound as a clinical biomarker and exploring its potential as a therapeutic target.
References
- 1. Plasma L-carnitine levels in terminally ill cancer patients receiving only palliative care - Sakamoto - Annals of Palliative Medicine [apm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Genetic Underpinnings of Arachidonoylcarnitine Levels: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental methodologies for validating the association between genetic variants and Arachidonoylcarnitine levels. Targeted at researchers, scientists, and professionals in drug development, this document outlines key techniques, presents quantitative data in a structured format, and offers detailed experimental protocols to aid in the robust validation of genetic findings.
This compound, a long-chain acylcarnitine, plays a significant role in fatty acid metabolism and cellular signaling. Genome-Wide Association Studies (GWAS) have identified several genetic loci associated with variations in acylcarnitine levels, pointing to a genetic basis for individual differences in lipid metabolism. Key genes implicated in carnitine transport and metabolism include SLC22A16, SLC22A5, CPT1A, CPT2, and CRAT.[1] Validating the functional impact of specific single nucleotide polymorphisms (SNPs) within these genes on this compound levels is a critical step in translating genetic associations into actionable biological insights.
Comparative Analysis of Validation Methodologies
The validation of a genetic link to a specific metabolite level, such as this compound, can be approached through various in vitro and in vivo techniques. Each method offers distinct advantages and limitations in terms of throughput, cost, and the depth of mechanistic insight provided. The following table summarizes the key characteristics of commonly employed validation methods.
| Method | Throughput | Relative Cost | Key Information Provided | Limitations |
| Site-Directed Mutagenesis & Cell-Based Assays | Low to Medium | Medium | Direct functional impact of a specific variant on protein activity (e.g., transporter efficiency).[2] | Relies on appropriate cell models that accurately reflect the in vivo environment. |
| CRISPR/Cas9 Gene Editing | Low to Medium | High | Precise evaluation of a variant's effect in a native genomic context.[3][4] | Off-target effects can be a concern; technically demanding. |
| Quantitative Trait Loci (QTL) Mapping in Animal Models | Low | High | Identification of genomic regions influencing a trait in a complex biological system.[5][6][7][8] | Loci can be large, requiring further fine-mapping; species differences may not fully recapitulate human biology. |
| In Vivo Studies with Genetically Modified Animal Models | Low | Very High | Systemic effect of a genetic variant on metabolism and physiology.[9][10] | Time-consuming to generate and characterize models; ethical considerations. |
Experimental Protocols
Site-Directed Mutagenesis and Cell-Based Carnitine Uptake Assay
This protocol describes the validation of a hypothetical SNP in the SLC22A16 gene, a known carnitine transporter.[11][12][13]
Objective: To determine if a specific SNP in SLC22A16 alters the transport efficiency of this compound.
Methodology:
-
Vector Preparation: Obtain a mammalian expression vector containing the wild-type human SLC22A16 cDNA.
-
Site-Directed Mutagenesis: Introduce the SNP of interest into the SLC22A16 cDNA using a commercially available site-directed mutagenesis kit. Verify the mutation by Sanger sequencing.
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) that does not endogenously express high levels of carnitine transporters. Transfect the cells with either the wild-type or the variant SLC22A16 expression vector. An empty vector control should also be included.
-
Carnitine Uptake Assay:
-
48 hours post-transfection, wash the cells with a transport buffer.
-
Incubate the cells with a known concentration of radiolabeled or fluorescently tagged this compound for a defined period.
-
Wash the cells to remove excess substrate.
-
Lyse the cells and measure the intracellular concentration of the labeled this compound using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis: Compare the uptake of this compound in cells expressing the wild-type SLC22A16 to those expressing the variant. A significant difference in uptake would validate the functional impact of the SNP.
CRISPR/Cas9-Mediated SNP Validation in a Human Cell Line
This protocol outlines the use of CRISPR/Cas9 to introduce a specific SNP into a human cell line to study its effect on this compound levels.
Objective: To create an isogenic cell line with a specific SNP to assess its impact on endogenous this compound metabolism.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: Design a gRNA that targets a region immediately adjacent to the SNP of interest. Synthesize the gRNA.
-
Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired SNP, flanked by homology arms matching the genomic sequence.
-
Cell Culture and RNP Delivery: Culture a relevant human cell line (e.g., HepG2). Form a ribonucleoprotein (RNP) complex by incubating the synthesized gRNA with Cas9 nuclease. Deliver the RNP and the ssODN donor template into the cells via electroporation or lipid-based transfection.
-
Clonal Selection and Genotyping: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations. Expand the clones and screen for the desired edit by PCR and Sanger sequencing or next-generation sequencing.
-
Metabolite Analysis: Culture the validated isogenic cell lines (wild-type and edited) under standard conditions. Extract metabolites from the cells and the culture medium.
-
Quantification of this compound: Analyze the extracted metabolites using a targeted mass spectrometry-based method, such as Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to quantify the levels of this compound.
-
Data Analysis: Compare the levels of this compound between the wild-type and the edited isogenic cell lines.
Visualizing the Workflow and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validating a genetic variant and the key metabolic pathway for this compound.
Caption: A generalized workflow for the discovery and validation of a genetic variant's impact on a metabolite.
Caption: Simplified pathway of this compound formation and transport into the mitochondria for beta-oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Genotype-phenotype correlation in primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-mediated Precise SNP Editing in Human iPSC Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Trait Loci (QTL) Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification and Validation of Quantitative Trait Loci Mapping for Spike-Layer Uniformity in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. The human carnitine transporter SLC22A16 mediates high affinity uptake of the anticancer polyamine analogue bleomycin-A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Rare Variants in Metabolites of the Carnitine Pathway by whole genome sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altered carnitine transporter genes (SLC22A5, SLC22A16, SLC6A14) expression pattern among lung cancer patients - Kędzia - Translational Lung Cancer Research [tlcr.amegroups.org]
Safety Operating Guide
Navigating the Safe Disposal of Arachidonoylcarnitine: A Procedural Guide
The proper disposal of specialized laboratory reagents like Arachidonoylcarnitine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Pre-Disposal Handling and Storage
Before final disposal, the safe handling and temporary storage of this compound waste are crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of contact, rinse the affected area with plenty of water.[1]
-
Storage: Unused this compound should be stored at -20°C or -80°C for long-term stability.[2][3] Waste should be kept in a cool, dry, and well-ventilated area.[1]
-
Containers: Waste should be stored in securely sealed, clearly labeled containers.[1] It is recommended to use the original container if it is in good condition, or a compatible substitute.[4]
Waste Characterization
This compound is classified as a combustible solid.[3] While it may not be explicitly listed as a characteristically hazardous waste by the EPA (ignitable, corrosive, reactive, or toxic), it is imperative to manage it as a regulated chemical waste unless otherwise specified by your institution's Environmental Health & Safety (EH&S) department.
| Property | Classification | Citation |
| Physical State | Solid | [3] |
| Combustibility | Combustible Solid | [3] |
Segregation of Waste
Proper segregation is fundamental to prevent dangerous chemical reactions.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams.
-
Incompatibilities: Keep it separate from strong acids and bases.[4]
Disposal Protocol
The recommended procedure for the disposal of this compound is through an authorized hazardous or special waste collection service.[1] Drain and trash disposal are generally not permissible for this type of chemical.[5][6]
Step-by-Step Disposal Procedure:
-
Waste Accumulation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated and compatible container.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution (e.g., accumulation start date, primary hazard).
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[4][5] These areas must be inspected weekly for leaks.[4]
-
Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the chemical waste. Ensure all institutional and local regulations for waste handover are followed.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control and Clean-up: For small spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material into a labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Arachidonyl- L -carnitine analytical standard 36816-11-2 [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Arachidonoylcarnitine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arachidonoylcarnitine. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper chemical management.
This compound is a chemical that requires careful handling due to its potential hazards. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile which includes potential for skin irritation, serious eye irritation, and respiratory irritation.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or gown should be worn to protect against skin contact. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental integrity.
-
Preparation and Planning:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials accessible.
-
-
Handling the Compound:
-
This compound is often supplied as a solid or in a solvent. Handle with care to avoid generating dust or aerosols.
-
Measure and weigh the compound within a chemical fume hood.
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
Keep containers tightly sealed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale the substance.[2]
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -80°C.[3]
-
Store away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, should be collected in a designated and properly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data
While specific occupational exposure limits (OELs) for this compound have not been established, it is recommended to handle it with care to minimize any potential exposure.
| Parameter | Value |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. In the absence of specific limits, it is prudent to handle the substance as potentially hazardous and minimize exposure. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
